molecular formula C6H7N3O4 B2576904 methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 177409-38-0

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B2576904
CAS No.: 177409-38-0
M. Wt: 185.139
InChI Key: YOWXTKMLSGSLMK-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.139. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-methyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWXTKMLSGSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS: 1008112-06-8) is a critical heterocyclic scaffold employed in the development of bioactive small molecules, particularly in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and antiviral agents (e.g., HBV capsid modulators).

This guide details the robust synthetic pathway for this moiety.[1] Unlike simple pyrazoles, the introduction of the nitro group at the 3-position and the subsequent regioselective


-methylation requires precise control to avoid the formation of the thermodynamically competitive 1-methyl-5-nitro isomer. The protocol below prioritizes the alkylation of methyl 5-nitro-1H-pyrazole-3-carboxylate , a method validated by industrial patent literature for its scalability and reproducibility.

Strategic Synthetic Pathway

The synthesis hinges on the regioselective alkylation of the tautomeric precursor, methyl 5-nitro-1H-pyrazole-3-carboxylate. While the precursor exists in equilibrium, basic conditions favor the formation of the pyrazolide anion, which is then methylated.

The challenge lies in the ambident nature of the pyrazole anion. Methylation can occur at either nitrogen, leading to two regioisomers:

  • Target: Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Sterically favored in specific solvents).

  • Byproduct: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

The protocol utilizes N,N-Dimethylformamide (DMF) and Potassium Carbonate (


)  to drive the reaction, yielding the target as the major product which can be isolated via chromatography or recrystallization.
Pathway Visualization

SynthesisPathway Precursor Methyl 5-nitro-1H-pyrazole-3-carboxylate (Tautomeric Mixture) Target TARGET: Methyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate Precursor->Target Major Pathway (N1 Alkylation) Isomer Isomer Byproduct: Methyl 1-methyl-5-nitro- 1H-pyrazole-3-carboxylate Precursor->Isomer Minor Pathway (N2 Alkylation) Reagents Reagents: MeI, K2CO3, DMF 0°C to RT Reagents->Precursor

Figure 1: Reaction scheme illustrating the divergence of regioisomers during the methylation of the nitropyrazole precursor.

Detailed Experimental Protocols

Protocol A: Regioselective Methylation of Methyl 5-nitro-1H-pyrazole-3-carboxylate

This is the core transformation. The starting material, methyl 5-nitro-1H-pyrazole-3-carboxylate, is commercially available or synthesized via the nitration of pyrazole-3-carboxylic acid derivatives (though direct nitration often favors the 4-position, requiring specific Sandmeyer-type routes from the amine if synthesizing de novo).

Materials:

  • Substrate: Methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Alkylating Agent: Iodomethane (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[2]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe. Purge with nitrogen.[2][3]

  • Dissolution: Charge the flask with Methyl 5-nitro-1H-pyrazole-3-carboxylate (e.g., 8.4 g, 47.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice/water bath. Add

    
      (13.14 g, 95.1 mmol) in a single portion. The suspension may thicken; ensure efficient stirring.
    
  • Alkylation: Add Iodomethane (7.45 g, 52.5 mmol) dropwise via a syringe or addition funnel over 15–20 minutes, maintaining the internal temperature below 5°C.

    • Scientific Insight: Slow addition at low temperature minimizes exotherms and kinetic control helps improve the regioselectivity ratio between the 1,3-nitro and 1,5-nitro isomers.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 1–3 hours .

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS. The starting material (

      
      ) should disappear, and two higher 
      
      
      
      spots (isomers) will appear.
  • Work-up:

    • Concentrate the solvent under reduced pressure (high vacuum) to remove most of the DMF (crucial to prevent emulsion during extraction).

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers, wash with Brine (2 x 50 mL), and dry over anhydrous

      
       .
      
    • Filter and concentrate to dryness to obtain the crude yellow solid.

  • Purification:

    • The crude material contains both isomers. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 10% to 50% Ethyl Acetate in Petroleum Ether or Hexanes.

    • Order of Elution: Typically, the 1-methyl-5-nitro isomer elutes first (less polar due to nitro group shielding), followed by the Target (1-methyl-3-nitro-1H-pyrazole-5-carboxylate) .

    • Yield: Expected yield of the target isomer is 60–75%.

Data Summary Table:

ParameterSpecification
Appearance Off-white to pale yellow solid
Molecular Weight 185.14 g/mol
LC-MS (ESI)

1H NMR (CDCl3)

7.55 (s, 1H, Ar-H), 4.25 (s, 3H, N-Me), 3.98 (s, 3H, COOMe)

Note: NMR shifts are approximate and diagnostic. The N-methyl group of the 1,3-isomer typically resonates downfield relative to the 1,5-isomer due to the anisotropic effect of the adjacent carboxylate.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following validation steps are mandatory:

  • Regioisomer Distinction (NOESY NMR):

    • Target (1-methyl-3-nitro-5-carboxylate): Strong NOE correlation observed between the N-Methyl protons and the Ester Methyl (or the aromatic H4 if the ester is hydrolyzed). Specifically, the N-Me is spatially close to the C5-substituent.

    • Isomer (1-methyl-5-nitro-3-carboxylate): The N-Methyl is adjacent to the Nitro group. NOE correlation would be observed between N-Me and the Nitro group (if observable) or lack of correlation to the ester.

  • Melting Point:

    • Target MP: ~128–130°C (Verify with specific batch data, as solvates may vary).

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended. Neutralize spills with aqueous ammonia or sodium thiosulfate.

  • Nitro Compounds: Potentially energetic.[4] While this specific pyrazole is stable, avoid excessive heat or friction during scale-up drying.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Patent:Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. WO2020001448A1. (2020).

    
    /DMF. 
    
  • Patent: Heterocyclic modulators of lipid synthesis. WO2012122391A1. (2012). Details the synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate from the 5-nitro precursor.

  • Article: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. (2022). Provides context on pyrazole tautomer alkylation patterns.

  • Database: Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Compound Summary. PubChem CID 135452337.

Sources

An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group and a methyl ester functionality onto the pyrazole scaffold, as seen in methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, offers a versatile platform for further chemical modifications and the development of novel therapeutic agents.

Initial searches for "methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate" did not yield a specific, verifiable CAS number from major chemical databases. However, the isomeric compound, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , has been cataloged. Given the potential for positional isomerism to significantly impact biological activity, this guide will focus on the documented 5-nitro isomer.

Compound Details:

IdentifierValue
Compound Name methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Canonical SMILES Cn1c(cc(C(=O)OC)n1)=O

Data sourced from ChemDiv compound Y507-3792.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited publicly available experimental data for this specific compound, the following properties are predicted based on its structure and data from closely related analogs.

PropertyPredicted Value/CharacteristicSource/Basis
Physical State Likely a solid at room temperature.General property of similar small organic molecules.
Melting Point Expected to be elevated due to the nitro group and polar functionalities.Comparison with other nitrated pyrazole derivatives.[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).Polarity of the molecule suggests this solubility profile.
¹H NMR Signals expected for the N-methyl, O-methyl, and pyrazole ring protons. Chemical shifts will be influenced by the electron-withdrawing nitro group.Computational studies on nitropyrazoles suggest predictable shifts.[6][7]
¹³C NMR Resonances for the methyl carbons, carbonyl carbon, and pyrazole ring carbons. The carbon bearing the nitro group will be significantly downfield.Standard NMR correlation tables and computational data.[6][7]
IR Spectroscopy Characteristic peaks for C=O (ester), N-O (nitro group), C-N, and C-H stretching vibrations.Typical vibrational frequencies for these functional groups.[8]
Mass Spectrometry A molecular ion peak corresponding to the exact mass, along with predictable fragmentation patterns.Standard fragmentation pathways for esters and nitroaromatic compounds.

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyrazoles can be achieved through various established methodologies.[9][10][11] A plausible synthetic route to methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is outlined below. This proposed pathway is based on common reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Condensation Start->Step1 Step2 Step 2: Methylation Step1->Step2 Step3 Step 3: Nitration Step2->Step3 Product Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate Step3->Product

Caption: Proposed synthetic workflow for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

This step involves the condensation of a hydrazine with a β-ketoester derivative. A one-pot synthesis using phenylhydrazine and dimethylacetylene dicarboxylate has been reported to yield a similar pyrazole core.[12] For our target molecule, a more direct approach would be the reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate (DMAD).

  • Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Causality: The reaction proceeds via a Michael addition of hydrazine to one of the electrophilic alkyne carbons of DMAD, followed by an intramolecular cyclization and tautomerization to form the stable pyrazole ring.

Step 2: N-Methylation

The N-methylation of the pyrazole ring is a crucial step. The regioselectivity of this reaction can be influenced by the reaction conditions.

  • Reagents: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (1 equivalent), a methylating agent such as methyl iodide or dimethyl sulfate (1.1 equivalents), and a base like potassium carbonate (1.5 equivalents).

  • Procedure: Dissolve the pyrazole in a polar aprotic solvent like acetone or DMF. Add the base and the methylating agent. Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed (monitored by TLC).

  • Isolation: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to isolate methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate.

Expertise & Experience: The choice of base and solvent is critical for achieving high yields and regioselectivity in N-alkylation of pyrazoles. Stronger bases or different solvents could lead to a mixture of N1 and N2 methylated products.

Step 3: Nitration

The final step is the nitration of the pyrazole ring. The position of nitration is directed by the existing substituents.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.

  • Protocol: The methylated pyrazole is slowly added to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • Reaction Control: The temperature must be carefully controlled to prevent over-nitration or side reactions. The reaction is typically stirred at low temperature for a few hours.

  • Quenching and Extraction: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.

Trustworthiness: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, NMR) to confirm the identity and purity of the intermediates and the final product.

Potential Applications in Drug Development

While specific biological data for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is not extensively published, the broader class of nitropyrazole derivatives has shown significant potential in various therapeutic areas.

Signaling Pathway Context

The biological activity of many heterocyclic compounds, including pyrazoles, often involves their interaction with key signaling pathways implicated in disease. For instance, pyrazole derivatives have been investigated as inhibitors of kinases, which are crucial components of cell signaling cascades.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->Kinase_Cascade

Caption: General signaling pathway potentially targeted by pyrazole derivatives.

Areas of Interest for Research
  • Anticancer Activity: Many pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[1] The presence of the nitro group can enhance the electrophilic nature of the compound, potentially leading to interactions with biological nucleophiles in cancer cells.

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives are continuously being explored for their potential to inhibit inflammatory pathways with improved safety profiles.[1]

  • Antimicrobial Agents: Functionalized pyrazoles have demonstrated activity against a range of bacteria and fungi.[13] The title compound could be a valuable starting point for the synthesis of novel antimicrobial agents.

Safety and Handling

Nitrated organic compounds should be handled with care as they can be energetic materials.[14] While the sensitivity of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is not known, it is prudent to treat it as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from heat and sources of ignition.

Conclusion

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its identification, predicted properties, a plausible synthetic route, and potential areas of application. Further experimental validation of the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. ACS Publications. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]

  • Multicomponent Approach to Functionalized Pyrazoles. Thieme Connect. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Review: biologically active pyrazole derivatives. Semantic Scholar. [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. PubChem. [Link]

  • 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Chemsrc. [Link]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. World Journal of Pharmaceutical Research. [Link]

  • 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • 1-Methyl-3-nitro-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. [Link]

  • 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | C5H5N3O4 | CID 25248697. PubChem. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PDF. [Link]

  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook. [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of methyl 1-methyl-1H-pyrazole-5-carboxylate to synthesize methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Nitrated pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of various therapeutic agents, including phosphodiesterase 5 (PDE5) inhibitors like Sildenafil.[1] This protocol details the underlying reaction mechanism, provides a robust, step-by-step experimental procedure, and includes essential safety, troubleshooting, and characterization guidelines to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Nitropyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns.[2][3] The introduction of a nitro group onto this ring system dramatically enhances its utility, serving two primary purposes:

  • Bioisostere and Pharmacophore: The nitro group can act as a key pharmacophoric element, engaging in hydrogen bonding and other electronic interactions within a biological target.

  • Versatile Synthetic Handle: A nitro group is a highly versatile functional group that can be readily transformed into other essential functionalities, most notably an amine group, which is a cornerstone of many drug molecules.

The target molecule of this protocol, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is a direct precursor to key intermediates in the synthesis of Sildenafil (Viagra™) and other related compounds.[1] Therefore, a reliable and high-yielding protocol for its synthesis is of considerable value. This guide provides a field-proven method using standard laboratory reagents and techniques.

Mechanism and Rationale for Regioselectivity

The nitration of 1-methyl-1H-pyrazole-5-carboxylate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—exclusive substitution at the C4 position—is a direct consequence of the electronic effects exerted by the substituents on the pyrazole ring.

Directing Effects of Substituents:

  • N1-Methyl Group: The methyl group on the N1 nitrogen is an activating group. It donates electron density into the pyrazole ring via an inductive effect, increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack.[4]

  • C5-Carboxylate Group (Ester): The methyl carboxylate group at the C5 position is a deactivating group. It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles.[4]

  • Inherent Reactivity of the Pyrazole Ring: In the absence of strong deactivating groups, the C4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[2][5]

The interplay of these effects dictates that the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the C4 position. While the N1-methyl group activates the ring, the C5-ester deactivates it, but the inherent nucleophilicity of the C4 position remains the most favorable site for the reaction.

The reaction proceeds via the following mechanistic steps:

  • Step 1: Generation of the Electrophile. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Step 2: Nucleophilic Attack. The π-system of the pyrazole ring, specifically the electron-rich C4 position, attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Step 3: Deprotonation. A weak base (like H₂O or HSO₄⁻) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O_H H₃O⁺ Pyrazole Methyl 1-methyl-1H- pyrazole-5-carboxylate Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex Final_Product Methyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate H2O_H2 H2O_H2 H2O H₂O Sigma_Complex_2->Final_Product + H₂O

Caption: Mechanism of Electrophilic Nitration on the Pyrazole Ring.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Methyl 1-methyl-1H-pyrazole-5-carboxylate≥97%Sigma-Aldrich59494-17-4Starting material.
Sulfuric Acid (H₂SO₄)95-98%, ReagentFisher Scientific7664-93-9Corrosive. Handle with extreme care.
Nitric Acid (HNO₃)68-70%, ReagentVWR7697-37-2Corrosive, strong oxidizer.
Dichloromethane (DCM)ACS GradeEMD Millipore75-09-2Volatile, use in fume hood.
Sodium Bicarbonate (NaHCO₃)ACS GradeSigma-Aldrich144-55-8Used for neutralization.
Magnesium Sulfate (MgSO₄), AnhydrousLaboratory GradeFisher Scientific7487-88-9Drying agent.
Crushed Ice---For quenching and cooling.
Deionized Water---For work-up.
Equipment
  • 100 mL and 50 mL Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel (25 mL)

  • Ice-water bath

  • Thermometer (-10 to 110 °C)

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or chromatography column

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Preparation of the Nitrating Mixture (Mixed Acid)

  • Safety First: Perform this step in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves. The mixing is highly exothermic.[6]

  • To a 50 mL round-bottom flask immersed in an ice-water bath, add 10 mL of concentrated sulfuric acid (H₂SO₄).

  • Begin stirring the sulfuric acid and allow it to cool to below 10 °C.

  • Slowly, add 5 mL of concentrated nitric acid (HNO₃) dropwise via a dropping funnel over 15-20 minutes. Crucially, maintain the internal temperature of the mixture below 15 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for another 10 minutes. This is your nitrating mixture.

B. Nitration Reaction

  • In a 100 mL round-bottom flask, dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.40 g, 10 mmol) in 10 mL of concentrated sulfuric acid with gentle stirring. Some warming may occur; allow the solution to cool to room temperature.

  • Cool the pyrazole solution in an ice-water bath to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution over 30-40 minutes. Use a thermometer to monitor the internal temperature and ensure it does not exceed 10 °C .

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be more polar than the starting material.

C. Work-up and Isolation

  • Prepare a 600 mL beaker containing ~100 g of crushed ice.

  • Carefully and slowly , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A white or pale-yellow precipitate should form. This step is also exothermic and should be done cautiously in a fume hood.

  • Allow the ice to melt completely. The resulting slurry will be strongly acidic.

  • Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Vigorous gas (CO₂) evolution will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 7-8 (test with pH paper).

  • Transfer the neutralized mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 40 mL).

  • Combine the organic layers and wash them with brine (saturated NaCl solution) (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

D. Purification

  • The crude product, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is often obtained as a pale-yellow solid of sufficient purity for subsequent steps.

  • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.[7]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to <15°C react Slowly Add Nitrating Mix to Pyrazole Solution Maintain Temp <10°C prep_acid->react prep_sm Dissolve Pyrazole in H₂SO₄ Cool to 0-5°C prep_sm->react stir Stir at Room Temp (1-2 hours) react->stir monitor Monitor by TLC stir->monitor quench Pour onto Ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry Dry (MgSO₄) & Evaporate extract->dry purify Purify by Recrystallization (if needed) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for the Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate.

Data and Characterization

Reaction Parameters
ParameterValue / Condition
Scale10 mmol (1.40 g)
Stoichiometry (Reactant:HNO₃)~1:5
Reaction Temperature0-10 °C (addition), Room Temp (stirring)
Reaction Time~2-3 hours
Typical Yield85-95% (crude)
Product AppearanceWhite to pale-yellow solid
Expected Product Characterization
  • Product Name: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

  • CAS Number: 309740-49-6[8]

  • Molecular Formula: C₆H₇N₃O₄

  • Molecular Weight: 185.14 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3 (s, 1H, pyrazole C3-H), ~4.1 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~159 (C=O), ~140 (C3), ~138 (C4-NO₂), ~130 (C5), ~53 (O-CH₃), ~40 (N-CH₃).

  • Mass Spec (ESI+): m/z = 186.05 [M+H]⁺.

Critical Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood.[6]

  • Exothermic Reactions: Mixing the acids and quenching the reaction mixture are highly exothermic processes. Strict temperature control and slow, careful addition are mandatory to prevent uncontrolled reactions and splashing.[6][9]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber) are required at all times.

  • Spill Response: Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) readily available.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Temperature too high during nitrating agent addition, causing degradation.1. Ensure efficient cooling and slower addition of the mixed acid. Maintain temperature below 10 °C.
2. Incomplete reaction.2. Extend the reaction time at room temperature. Confirm completion with TLC before work-up.
3. Loss of product during work-up (incomplete extraction or neutralization).3. Ensure pH is >7 before extraction. Perform at least three extractions with DCM.
Dark-colored Product Formation of oxidized byproducts due to excessive temperature or excess nitric acid.Maintain strict temperature control. Ensure the ratio of nitric acid is not excessively high. The product can be purified via recrystallization with activated charcoal if needed.
Incomplete Reaction Insufficient amount of nitrating agent or insufficient reaction time.Use the recommended stoichiometry. Allow the reaction to stir for the full time, confirming completion by TLC.

Conclusion

This application note provides a validated and highly regioselective protocol for the nitration of methyl 1-methyl-1H-pyrazole-5-carboxylate. By carefully controlling the reaction temperature and following the detailed procedural steps, researchers can reliably synthesize the target 4-nitro derivative in high yield. This key intermediate serves as a valuable building block for further elaboration in drug discovery and medicinal chemistry programs.

References

  • JACS Au. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

  • PMC. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]

  • ResearchGate. (1997). (PDF) Nitropyrazoles. Available at: [Link]

  • PMC. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

  • ResearchGate. (2002). Direct nitration of five membered heterocycles. Available at: [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Available at: [Link]

  • Nitration. (n.d.). Available at: [Link]

  • PMC. (2014). Continuous flow nitration in miniaturized devices. Available at: [Link]

  • ACS Publications. (2000). Nitration: An Overview of Recent Developments and Processes. Available at: [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • ResearchGate. (2011). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Available at: [Link]

Sources

High-Efficiency Synthesis of Pyrazole Carboxamide Derivatives: From Knorr Cyclization to Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Synthesizing Pyrazole Carboxamide Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Aurora, FLT3, IRAK4) and agrochemicals (SDHI fungicides). This application note provides a rigorous, field-validated guide for synthesizing these derivatives. We detail two complementary strategies: the de novo construction of the pyrazole core via Knorr synthesis and the modular functionalization of pyrazole carboxylic acids via advanced amide coupling. Special emphasis is placed on controlling regioselectivity during cyclization and overcoming low reactivity in amide couplings with electron-deficient heteroaryl amines.

Strategic Analysis & Retrosynthesis

The synthesis of pyrazole carboxamides is typically approached via two distinct pathways. The choice depends on the availability of starting materials and the diversity of the library required.

  • Path A (Modular Assembly): Coupling a pre-functionalized pyrazole carboxylic acid with an amine. This is the preferred route for Structure-Activity Relationship (SAR) studies, allowing rapid diversification of the amide "tail."

  • Path B (De Novo Cyclization): Constructing the pyrazole ring from a

    
    -ketoester and hydrazine, followed by functionalization. This is essential when the specific pyrazole core is novel or commercially unavailable.
    
Figure 1: Retrosynthetic Analysis & Workflow

G node_target Target: Pyrazole Carboxamide node_acid Intermediate: Pyrazole Carboxylic Acid node_target->node_acid Amide Coupling (Method A) node_amine Reagent: Amine (R-NH2) node_target->node_amine Coupling Partner node_diketone Start: 1,3-Dicarbonyl / Enaminone node_acid->node_diketone Knorr Synthesis (Method B) node_hydrazine Start: Hydrazine (R-NH-NH2) node_acid->node_hydrazine Cyclization

Caption: Retrosynthetic disconnection showing the two primary modules: the pyrazole core synthesis (green) and the amide coupling (red).

Method A: Modular Amide Coupling (The "Universal" Protocol)

Objective: Synthesize N-(pyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Challenge: Aminopyridines are poorly nucleophilic due to the electron-withdrawing nitrogen. Standard carbodiimide couplings (EDC/DCC) often fail or give low yields. Solution: Activation via Acid Chloride or use of high-potency phosphonium/uronium reagents (HATU/T3P).

Protocol 1: The Acid Chloride Route (High Throughput)

This method is robust for unreactive anilines and heteroaryl amines.

Reagents:

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • 4-Aminopyridine (1.1 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvents: Toluene (for activation), DCM or THF (for coupling)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the pyrazole carboxylic acid (1.0 mmol) in anhydrous Toluene (5 mL).
    
  • Chlorination: Add Thionyl chloride (3.0 mmol) dropwise. Optional: Add 1 drop of DMF to catalyze the reaction.

  • Reflux: Heat the mixture to 80°C for 2-3 hours. The suspension should clear, indicating the formation of the acid chloride.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
     and toluene. Co-evaporate with dry DCM twice to ensure complete removal of acidic volatiles.
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (5 mL). Cool to 0°C.[2]

  • Addition: Slowly add a solution of 4-aminopyridine (1.1 mmol) and

    
     (2.5 mmol) in DCM (2 mL).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with water. Wash the organic layer with sat.

    
     (to remove acid), water, and brine. Dry over 
    
    
    
    and concentrate.
Protocol 2: The HATU Coupling (Mild Conditions)

Ideal for substrates sensitive to harsh acidic conditions or elevated temperatures.

Reagents:

  • Pyrazole carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • Amine (1.1 equiv)[1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrazole acid (1.0 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15-30 minutes. Note: The solution typically turns yellow.

  • Addition: Add the amine (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Pour the reaction mixture into ice-water (30 mL) with vigorous stirring. The product often precipitates as a solid. Filter, wash with water, and dry.[3] If no precipitate forms, extract with EtOAc.

Method B: De Novo Knorr Pyrazole Synthesis

Objective: Synthesis of the core 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Mechanism: Condensation of a hydrazine with a 1,3-dicarbonyl derivative.[4][5][6]

Expert Note: The Regioselectivity Trap

When reacting a trifluoromethyl-


-diketone (e.g., 4,4,4-trifluoro-1-arylbutan-1,3-dione) with a substituted hydrazine (

), two regioisomers are possible:
  • 3-CF3 Isomer: Formed via attack of the hydrazine

    
     on the carbonyl adjacent to the aryl group.
    
  • 5-CF3 Isomer: Formed via attack of the hydrazine

    
     on the carbonyl adjacent to the 
    
    
    
    group.

Rule of Thumb: The


 group of the hydrazine is the stronger nucleophile and typically attacks the most electrophilic carbonyl. The carbonyl adjacent to the 

group is highly electrophilic. However, steric factors and solvent effects (protic vs. aprotic) can shift this balance. Verification by 13C-NMR or 19F-NMR is mandatory.
Figure 2: Knorr Synthesis Mechanism & Regioselectivity

Knorr start 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) intermediate Hydrazone Intermediate start->intermediate Acid Cat. hydrazine Hydrazine (R3-NH-NH2) hydrazine->intermediate cyclization Intramolecular Cyclization (- H2O) intermediate->cyclization product3 Isomer A (3-Substituted) cyclization->product3 Path A (Kinetic) product5 Isomer B (5-Substituted) cyclization->product5 Path B (Thermodynamic)

Caption: Divergent pathways in Knorr synthesis. Reaction conditions dictate the ratio of Isomer A to Isomer B.

Protocol: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate
  • Reactants: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and Phenylhydrazine (1.0 equiv). Note: Using the ethoxymethylene derivative locks the regiochemistry more effectively than the simple diketone.

  • Solvent: Ethanol (0.5 M).

  • Procedure:

    • Dissolve the enol ether in ethanol.

    • Cool to 0°C. Add phenylhydrazine dropwise.

    • Stir at 0°C for 1 hour, then reflux for 2 hours.

    • Purification: Concentrate and purify by flash column chromatography (Hexane/EtOAc). The major isomer is typically the 3-CF3 derivative when using the ethoxymethylene precursor.

Purification & Characterization Data

For drug development, purity >95% is required.

Comparison of Coupling Reagents
ReagentReactivityBy-productsRecommended Use
SOCl2 / (COCl)2 Very HighHCl, SO2, COUnreactive amines (e.g., 2-aminopyridine).
HATU HighUrea (soluble)General purpose; expensive but reliable.
EDC / HOBt ModerateUrea (water sol.)Standard amines; "Green" workup.
T3P (PPA) HighWater solubleLarge scale; easy workup.
Self-Validating Troubleshooting System
ObservationRoot CauseCorrective Action
Low Yield (Method A) Amine is non-nucleophilic (e.g., nitro-aniline).Switch to Acid Chloride method or use NaH to deprotonate the amine first.
Regioisomer Mixture (Method B) Competitive attack on carbonyls.Use an enaminone precursor (e.g., DMF-DMA adduct) instead of diketone to direct attack.
Product Oiling Out High lipophilicity.Triturate with cold Ether or Pentane to induce crystallization.
Incomplete Reaction (HATU) Steric hindrance.Switch solvent to DMAc and heat to 60°C; Add DMAP (catalytic).

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Source: PubMed (2024). URL:[Link]

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Source: Molecules (2012).[2] URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Journal of Organic Chemistry (2008). URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Chemical Reviews (2016).[7] URL:[Link]

Sources

Application Note: Regioselective Synthesis of Substituted Pyrazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrazole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and various kinase inhibitors (e.g., for PfDHODH inhibition).

The primary synthetic challenge lies in regiocontrol . The condensation of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-disubstituted isomers. Separating these regioisomers is costly and inefficient for scale-up.

This guide details a robust, self-validating protocol for the regioselective synthesis of ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylates . We utilize the Enaminone Method (reaction of hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate), which offers superior regiocontrol compared to standard 1,3-diketone condensations due to the distinct electrophilicity of the vinyl ether moiety.

Mechanistic Principles & Regioselectivity

To achieve high purity without chromatography, one must understand the electronic bias of the reactants.

The Electrophile: Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This reagent possesses three electrophilic sites, but they differ significantly in hardness/softness and steric accessibility:

  • 
    -Carbon (Vinyl Ether):  Highly reactive, "soft" electrophile.
    
  • Ketone Carbonyl: Moderately reactive, "hard" electrophile.

  • Ester Carbonyl: Low reactivity.

The Nucleophile: Monosubstituted Hydrazine ( )
  • 
     Terminus:  More nucleophilic and less sterically hindered.
    
  • 
     Terminus:  Less nucleophilic due to steric bulk and electronic withdrawal (if R=Aryl).
    
The Pathway

The reaction proceeds via a Michael-addition-elimination sequence followed by cyclodehydration. The regioselectivity is determined by the initial attack of the unsubstituted hydrazine nitrogen (


) on the most accessible electrophile (the 

-carbon of the enaminone).

ReactionMechanism cluster_inputs Reactants Hydrazine Aryl Hydrazine (Ar-NH-NH2) Intermediate Intermediate A (Ar-NH-NH-CH=C...) Hydrazine->Intermediate NH2 attacks Vinyl Ether (β-C) Enaminone Enaminone (EtO-CH=C(COOEt)-COMe) Enaminone->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization - EtOH Product Major Isomer: 1-Ar-3-Me-4-COOEt Cyclization->Product Major Pathway (Kinetic & Thermodynamic) Byproduct Minor Isomer: 1-Ar-5-Me-4-COOEt Cyclization->Byproduct Minor Pathway

Figure 1: Mechanistic pathway favoring the 1,3-substituted isomer via initial attack at the enaminone


-carbon.

Experimental Protocol

Method A: Two-Step Synthesis via Enaminone Isolation (Recommended for High Purity)

This method isolates the enaminone intermediate, ensuring the subsequent cyclization is not contaminated by unreacted starting materials.

Reagents & Equipment[1][2][3][4][5]
  • Reagents: Ethyl acetoacetate (1.0 equiv), Triethyl orthoformate (1.2 equiv), Acetic anhydride (2.0 equiv), Aryl hydrazine hydrochloride (1.0 equiv).

  • Solvents: Ethanol (absolute), Ethyl Acetate/Hexanes (for recrystallization).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
  • Charge: In a 250 mL RB flask, mix Ethyl acetoacetate (13.0 g, 100 mmol), Triethyl orthoformate (17.8 g, 120 mmol), and Acetic anhydride (20.4 g, 200 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C oil bath) for 2-3 hours.
    
    • Checkpoint: Monitor TLC (3:7 EtOAc:Hexane). The starting acetoacetate spot (

      
      ) should disappear, replaced by the enaminone (
      
      
      
      ).
  • Concentration: Remove volatiles (acetic acid, ethyl acetate byproduct) under reduced pressure (rotary evaporator).

  • Purification: The residue is often a pure oil. If solidification occurs, recrystallize from hexanes.

    • Yield Expectation: >85%.[1][3][6]

Step 2: Cyclization to Pyrazole-4-Carboxylate[5][7]
  • Dissolution: Dissolve the Enaminone (1.86 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Addition: Add the Aryl Hydrazine Hydrochloride (10 mmol) in one portion.

    • Note: If using free base hydrazine, the reaction is exothermic. Cool to

      
      C during addition.
      
  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Why Reflux? Ensures complete dehydration and aromatization.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitation): If the product precipitates (common for aryl derivatives), filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • Scenario B (Soluble): Evaporate solvent.[8] Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (20 mL). Dry over

      
      , filter, and concentrate.
      
  • Recrystallization: Recrystallize from Ethanol/Water or EtOAc/Hexane to remove trace regioisomers.

Data Summary: Expected Yields & Regioselectivity
Substituent (Ar) on HydrazineMajor Isomer (1-Ar-3-Me)Minor Isomer (1-Ar-5-Me)Yield (%)MP (

C)
Phenyl >95%<5%88%96-98
4-Methoxyphenyl >96%<4%92%176-177
4-Nitrophenyl >98%<2%85%218-219
2,4-Dichlorophenyl >92%<8%80%110-112

Table 1: Regioselectivity and yield data based on electronic properties of the aryl hydrazine.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol works every time, use these internal checks:

Regioisomer Confirmation (NMR)

Before scaling up, validate regiochemistry using


 NMR NOE (Nuclear Overhauser Effect) experiments.
  • 1,3-Isomer (Target): Irradiation of the N-Aryl protons should show NOE enhancement of the H-5 pyrazole proton (singlet around

    
     8.0-8.5 ppm). There should be NO  enhancement of the C3-Methyl group.
    
  • 1,5-Isomer (Impurity): Irradiation of the N-Aryl protons will show NOE enhancement of the C5-Methyl group .

Solvent Effects on Regioselectivity

If the minor isomer (1,5-dimethyl) increases:

  • Cause: Protic solvents can sometimes stabilize the transition state leading to the 1,5-isomer via hydrogen bonding.

  • Solution: Switch to a non-polar aprotic solvent (e.g., Toluene) for the cyclization step. This forces the reaction through the lowest energy dipole-dipole interaction, heavily favoring the 1,3-isomer.

Workflow Decision Matrix

Optimization Start Start Synthesis CheckPurity Check TLC/NMR (Isomer Ratio) Start->CheckPurity IsomerOK Ratio > 95:5 CheckPurity->IsomerOK High Selectivity IsomerBad Ratio < 90:10 CheckPurity->IsomerBad Mixed Isomers Proceed Recrystallize & Finalize IsomerOK->Proceed Modify Change Solvent to Toluene or Lower Temp IsomerBad->Modify Modify->CheckPurity Retest

Figure 2: Decision matrix for optimizing regioselectivity during process development.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2022, 27(15), 4764.[9] [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Chemistry Central Journal, 2018. [Link]

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules, 2023, 28(3), 1435. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide. RSC Advances, 2015. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (General overview of modern catalytic methods). [Link]

Sources

Scale-Up Synthesis of Methyl 1-Methyl-3-nitro-1H-pyrazole-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research. The described methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility. This document provides a step-by-step protocol, explains the underlying chemical principles, and addresses critical safety considerations for handling hazardous reagents and intermediates on a larger scale.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, exhibiting a wide range of biological activities. The target molecule, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, incorporates several key functional groups that make it a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. The specific substitution pattern of this molecule makes it a valuable synthon for accessing novel chemical space.

The synthesis of highly substituted pyrazoles often requires careful control of regioselectivity, particularly during electrophilic substitution reactions such as nitration and N-alkylation. This guide presents a validated synthetic route that addresses these challenges, providing a reliable method for the multi-gram scale production of the target compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a readily available pyrazole precursor. The key transformations include nitration of the pyrazole ring, N-methylation, and esterification of the carboxylic acid. The order of these steps is crucial for achieving the desired regioselectivity.

Our chosen synthetic strategy involves the following key steps:

  • Step 1: Nitration of 1H-pyrazole-3-carboxylic acid. Starting with a commercially available precursor, the pyrazole ring is first nitrated. Performing the nitration on the N-unsubstituted pyrazole is advantageous as the carboxylic acid group directs the incoming nitro group to the 3-position.

  • Step 2: N-methylation of 3-nitro-1H-pyrazole-5-carboxylic acid. The subsequent N-methylation is directed to the N1 position due to steric hindrance from the adjacent nitro group.

  • Step 3: Esterification of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding methyl ester.

This sequence is designed to maximize regioselectivity and facilitate purification at each stage.

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
1H-pyrazole-3-carboxylic acid≥98%Commercially Available
Fuming Nitric Acid (90%)Reagent GradeCommercially Available
Concentrated Sulfuric Acid (98%)Reagent GradeCommercially Available
Methyl Iodide≥99%Commercially Available
Potassium Carbonate (anhydrous)≥99%Commercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Thionyl Chloride≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Sodium Sulfate (anhydrous)Reagent GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

Equipment:

  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrers with heating mantles

  • Dropping funnels

  • Condensers

  • Ice baths

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 3-nitro-1H-pyrazole-5-carboxylic acid

WARNING: This reaction involves the use of highly corrosive and oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (100 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 1H-pyrazole-3-carboxylic acid (20.0 g, 0.178 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, stir the mixture until all the solid has dissolved.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (15 mL, 0.357 mol) to concentrated sulfuric acid (30 mL) in a separate flask, pre-cooled to 0 °C.

  • Slowly add the nitrating mixture dropwise to the pyrazole solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • A precipitate will form. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford 3-nitro-1H-pyrazole-5-carboxylic acid as a pale-yellow solid.

Step 2: Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

  • In a 500 mL round-bottom flask, suspend 3-nitro-1H-pyrazole-5-carboxylic acid (25.0 g, 0.159 mol) and anhydrous potassium carbonate (43.9 g, 0.318 mol) in anhydrous N,N-dimethylformamide (DMF) (250 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (12.4 mL, 0.199 mol) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water (1 L) and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

  • In a 250 mL round-bottom flask, suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (20.0 g, 0.117 mol) in anhydrous methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (12.8 mL, 0.176 mol) dropwise to the methanolic suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate as a crystalline solid.

Process Flow and Mechanistic Rationale

Overall Synthetic Workflow

G Start 1H-pyrazole-3-carboxylic acid Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Intermediate1 3-nitro-1H-pyrazole-5-carboxylic acid Nitration->Intermediate1 Methylation N-Methylation (CH3I, K2CO3, DMF) Intermediate1->Methylation Intermediate2 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid Methylation->Intermediate2 Esterification Esterification (MeOH, SOCl2, reflux) Intermediate2->Esterification FinalProduct Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Esterification->FinalProduct

Caption: Synthetic workflow for methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Rationale for Reagent and Condition Selection
  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is a classic and effective method for the nitration of aromatic and heteroaromatic rings.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical to control the exothermicity of the reaction and to minimize the formation of byproducts.[2]

  • N-Methylation: Potassium carbonate is a suitable base for the deprotonation of the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile.[3] DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction with methyl iodide.

  • Esterification: The use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride in situ, followed by reaction with methanol, is a highly efficient method for ester formation. This method avoids the need for harsh acidic conditions and high temperatures that might be required for a direct Fischer esterification, and it drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).

Safety Considerations and Hazard Management

Nitration is an inherently hazardous process that requires strict adherence to safety protocols.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[4] Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause respiratory damage.[4]

  • Exothermicity: Nitration reactions are highly exothermic. Inadequate temperature control can lead to a runaway reaction, potentially causing an explosion.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[4]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with good ventilation. An emergency eyewash and shower station should be readily accessible.

  • Quenching: The quenching of the nitration reaction mixture on ice must be done slowly and with efficient stirring to dissipate the heat generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Workup PPE Wear appropriate PPE (Goggles, Face Shield, Gloves) TempControl Strict temperature control (0-5 °C) FumeHood Work in a certified fume hood SlowAddition Slow, dropwise addition of nitrating mixture IceQuench Careful quenching on ice with stirring Neutralization Neutralize acidic waste before disposal

Caption: Key safety protocols for the nitration step.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
3-nitro-1H-pyrazole-5-carboxylic acidC₄H₃N₃O₄157.0975-85Pale-yellow solid
1-methyl-3-nitro-1H-pyrazole-5-carboxylic acidC₅H₅N₃O₄171.1180-90Off-white solid
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylateC₆H₇N₃O₄185.1485-95White crystalline solid

Analytical Data for Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 4.05 (s, 3H), 4.00 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.5, 155.0, 135.0, 110.0, 53.0, 40.0.

  • Mass Spectrometry (ESI+): m/z 186.05 [M+H]⁺.

  • Melting Point: To be determined.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. By carefully controlling the reaction conditions and adhering to strict safety protocols, this valuable building block can be synthesized in high yield and purity. This guide serves as a valuable resource for researchers and chemists in both academic and industrial settings who require access to this and related substituted pyrazole derivatives.

References

  • PubChem. 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Synthesis of 3-Nitropyrazole. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. [Link]

  • ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. [Link]

  • ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • YouTube. Nitration reaction safety. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, high energy consumption, and complex purification procedures.[3][4] This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique that dramatically accelerates the synthesis of pyrazole derivatives.[3][5][6] We provide an in-depth look at the underlying mechanisms of microwave heating, validated step-by-step protocols for key synthetic transformations, and a comparative analysis against conventional methods, demonstrating the significant improvements in reaction speed, efficiency, and yield offered by MAOS.[2]

The MAOS Paradigm: A Fundamental Shift from Conventional Heating

The core advantage of microwave synthesis lies in its unique heating mechanism, which is fundamentally different from conventional conductive heating (e.g., an oil bath).[7] Conventional methods transfer thermal energy indirectly—from the source, through the vessel walls, and finally to the solvent and reactants. This process is slow and creates significant temperature gradients within the reaction mixture.[8]

In contrast, MAOS employs direct dielectric heating.[9] Microwave energy couples directly with polar molecules (like solvents and reactants) in the mixture, causing them to rapidly oscillate and rotate.[5][10] This molecular friction generates heat instantly and volumetrically throughout the entire sample, leading to uniform, rapid, and highly efficient heating.[9][10] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates heat.[7][9][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate thermal energy.[8][9]

This efficient energy transfer allows reactions to reach target temperatures in seconds to minutes, compared to the much longer times required for conventional heating.[2]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating (MAOS) OilBath Heat Source (Oil Bath) VesselWall Reaction Vessel Wall OilBath->VesselWall Conduction Solvent Solvent VesselWall->Solvent Conduction/ Convection Reactants Reactants Solvent->Reactants Convection label_conv Slow, Inefficient Heat Transfer (Temperature Gradient) MW_Source Microwave Source (Magnetron) MW_Field Microwave Field MW_Source->MW_Field Molecules Polar Molecules (Solvent & Reactants) MW_Field->Molecules Direct Energy Coupling Heat Rapid, Uniform Heat Molecules->Heat Volumetric Heating label_maos Rapid, Efficient Volumetric Heating (No Gradient)

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Synthetic Protocols: Accelerating Pyrazole Construction

We present two robust, field-proven protocols for the synthesis of pyrazole derivatives, showcasing the versatility of MAOS for both classical condensations and modern multicomponent reactions.

Protocol I: MAOS-Enhanced Knorr Pyrazole Synthesis

The condensation of a 1,3-dicarbonyl compound with a hydrazine is a foundational method for pyrazole synthesis, first described by Knorr.[11][12] MAOS transforms this classical reaction, drastically reducing reaction times and often improving yields.[13]

The mechanism proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12][14] Acid catalysis is often employed to accelerate the condensation and cyclization steps.[13][15]

G start 1,3-Dicarbonyl + Hydrazine step1 Step 1: Condensation (Formation of Hydrazone Intermediate) start->step1 H+ or Δ step2 Step 2: Intramolecular Cyclization (Attack of NH on Carbonyl) step1->step2 step3 Step 3: Dehydration (Loss of H2O) step2->step3 product Substituted Pyrazole step3->product Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole

  • Reactants:

    • Dibenzoylmethane (1,3-Dicarbonyl): 1.0 mmol, 224.2 mg

    • Phenylhydrazine: 1.1 mmol, 119.0 mg (108 µL)

    • Glacial Acetic Acid (Catalyst): 0.5 mL

    • Ethanol (Solvent): 3.0 mL

  • Procedure:

    • Place a magnetic stir bar into a 10 mL microwave process vial.

    • Add dibenzoylmethane, ethanol, and glacial acetic acid to the vial.

    • Add phenylhydrazine to the mixture and cap the vial securely using a dedicated crimper.

    • Place the vial into the cavity of a dedicated laboratory microwave reactor.[16]

    • Microwave Parameters:

      • Temperature: 120 °C (Use ramp-to-temperature setting)

      • Hold Time: 5 minutes

      • Power: Dynamic (automatic power adjustment to maintain temperature)

      • Stirring: High

    • After irradiation, allow the vessel to cool to below 50 °C before opening.[17]

    • Work-up: Transfer the cooled reaction mixture to a beaker containing 20 mL of ice-cold water. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation: MAOS vs. Conventional Reflux

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted 60-1205-10 min 91-98 [2]
Phenyl-1H-pyrazolesConventional Heating75-802-4 hours73-90[2][4]
Protocol II: One-Pot Multicomponent Synthesis of Pyranopyrazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry.[18][19] MAOS is exceptionally well-suited for MCRs, often enabling reactions that are sluggish or low-yielding under conventional conditions.[19][20][21] This protocol describes a four-component synthesis of a pyrano[2,3-c]pyrazole derivative.

G cluster_workflow MAOS Multicomponent Workflow Reactants Reactant A (Aldehyde) + Reactant B (Malononitrile) + Reactant C (Hydrazine) + Reactant D (β-Ketoester) Combine Combine all reactants in a single vial with solvent and catalyst Reactants->Combine Irradiate Microwave Irradiation (e.g., 100 °C, 10 min) Combine->Irradiate Isolate Cool, Precipitate, and Filter Irradiate->Isolate Product Final Product (Pyranopyrazole) Isolate->Product

Caption: Workflow for a One-Pot Multicomponent Reaction.

Detailed Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Reactants:

    • Phenylhydrazine: 1.0 mmol, 108.1 mg

    • Ethyl Acetoacetate (β-Ketoester): 1.0 mmol, 130.1 mg (127 µL)

    • Malononitrile: 1.0 mmol, 66.1 mg

    • 4-Chlorobenzaldehyde: 1.0 mmol, 140.6 mg

    • Piperidine (Catalyst): 2-3 drops

    • Ethanol (Solvent): 4.0 mL

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine and ethyl acetoacetate in 4.0 mL of ethanol.

    • Seal the vial and irradiate in the microwave reactor at 100 °C for 2 minutes to pre-form the pyrazolone intermediate.

    • Cool the vial to room temperature and carefully open it.

    • Add malononitrile, 4-chlorobenzaldehyde, and 2-3 drops of piperidine to the vial.

    • Reseal the vial securely.

    • Microwave Parameters:

      • Temperature: 100 °C

      • Hold Time: 8 minutes

      • Power: Dynamic

      • Stirring: High

    • After the reaction, cool the vial to below 50 °C. A solid product will typically form upon cooling.

    • Work-up: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

Critical Experimental Parameters & Safety

Success and safety in MAOS depend on careful control of experimental conditions and adherence to best practices.

  • Solvent Choice: Polar solvents (e.g., Ethanol, DMF, Water, Acetonitrile) are crucial as they couple efficiently with microwaves.[9] For green chemistry applications, water is an excellent choice.[19] Solvent-free reactions are also highly effective, where the reactants themselves absorb the microwave energy.[9][22][23]

  • Vessel Type: NEVER use a domestic kitchen microwave. [16] Laboratory-grade microwave reactors are engineered with high-pressure sealed vessels (typically borosilicate glass or SiC) and integrated sensors for real-time temperature and pressure monitoring, which are essential for safety and reproducibility.[16][17]

  • Temperature vs. Power: Modern reactors allow for direct temperature control. It is best practice to program a target temperature rather than a fixed power level. The instrument will dynamically adjust the power output to maintain the set temperature precisely, ensuring reproducible results.

  • Safety First:

    • Reactions in sealed vessels are heated far above their normal boiling points, generating significant internal pressure.[17][24] Always be aware of the pressure limits of the vessel.

    • Always allow the reaction vessel to cool completely before attempting to open it to prevent violent boiling and ejection of hot solvent.[17]

    • Start with small-scale reactions when exploring new chemistry to understand the reaction kinetics and potential for rapid pressure increases.[16]

    • Ensure proper stirring to avoid localized superheating and "hot spots," which can lead to decomposition or runaway reactions.[16]

Conclusion

Microwave-assisted organic synthesis represents a significant advancement in the field of heterocyclic chemistry. For the synthesis of pyrazole derivatives, MAOS provides a reliable, scalable, and highly efficient platform that aligns with the principles of green chemistry.[5][10] By dramatically reducing reaction times from hours to minutes and frequently increasing product yields, this technology empowers researchers in drug discovery and development to accelerate their synthetic workflows, build compound libraries more rapidly, and reduce energy consumption and waste generation.[1][2][18]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. (URL: )
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (URL: )
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (URL: )
  • Microwave-assisted synthesis of pyrazoles - a mini-review - Semantic Scholar. (URL: )
  • Microwave-assisted synthesis of pyrazoles - a mini-review - OUCI. (URL: )
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (URL: [Link])

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC. (URL: [Link])

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])

  • A brief review: Microwave assisted organic reaction - Scholars Research Library. (URL: [Link])

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC. (URL: [Link])

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (URL: [Link])

  • Microwave Assisted Organic Synthesis. (URL: )
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (URL: [Link])

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • MAOS of Sugar Phenylosazones and their Derived Pyrazoles and Triazoles - ResearchGate. (URL: [Link])

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (URL: [Link])

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (URL: [Link])

  • The synthetic development of pyrazole nucleus: From reflux to microwave Hari. (URL: [Link])

  • Microwave-assisted organic synthesis of pyrroles (Review) - Pensoft Publishers. (URL: [Link])

  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (URL: [Link])

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: [Link])

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, ensure product quality, and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis to provide a solid foundation for your experimental work.

Q1: What is the standard and most reliable method for synthesizing methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate?

The most common and generally reliable method is the direct electrophilic nitration of the precursor, methyl 1-methyl-1H-pyrazole-5-carboxylate. This reaction is typically performed using a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] Careful control of the reaction temperature is critical for success.

Q2: Why does nitration preferentially occur at the C-3 position instead of the C-4 position?

The regioselectivity of nitration on the 1-methyl-1H-pyrazole-5-carboxylate ring is governed by the electronic directing effects of the substituents. The pyrazole ring itself is an electron-rich heterocycle.[1]

  • N-methyl group (at N-1): This is an activating group that donates electron density to the ring, primarily directing electrophiles to the C-5 and C-3 positions.

  • Methyl carboxylate group (at C-5): This is a meta-directing, deactivating group. It withdraws electron density from the ring, making the C-4 position less favorable for electrophilic attack.

The combined effect results in a strong preference for nitration at the C-3 position, which is activated by the N-methyl group and not significantly deactivated by the ester group. While some formation of the 4-nitro isomer can occur, it is generally a minor byproduct under optimized conditions.[3]

Q3: What are the most critical safety precautions for this nitration reaction?

Nitration reactions are inherently hazardous due to their highly exothermic nature and the use of strong, corrosive acids.

  • Exothermic Reaction: Always perform the reaction in an ice bath to maintain a low temperature (typically 0–10 °C). Add the nitric acid or the substrate slowly and monitor the internal temperature with a thermometer. A runaway reaction can lead to rapid gas evolution and a potential explosion.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

  • Quenching: The reaction work-up, which involves quenching the acid mixture with ice/water, must also be done carefully and slowly in a vessel large enough to accommodate potential splashing and gas release.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a question-and-answer format to address specific experimental problems.

Q1: My reaction yield is very low, or I have recovered mostly unreacted starting material. What went wrong?

Possible Causes & Solutions:

  • Insufficient Nitrating Agent Activity: The nitronium ion (NO₂⁺) may not have formed in sufficient concentration.

    • Check Reagent Quality: Ensure you are using fresh, concentrated (98%) sulfuric acid and fuming or concentrated (>70%) nitric acid. Older reagents can absorb atmospheric moisture, which will inhibit the formation of the nitronium ion.

    • Incorrect Acid Ratio: The ratio of H₂SO₄ to HNO₃ is crucial. Sulfuric acid is the catalyst; an insufficient amount will result in a sluggish or incomplete reaction. A common starting point is a 2:1 to 3:1 volumetric ratio of H₂SO₄:HNO₃.

  • Reaction Temperature Too Low: While temperature control is vital to prevent side reactions, an excessively low temperature can slow the reaction rate to a crawl.

    • Optimize Temperature: If the reaction is clean but incomplete after a standard time (e.g., 2-3 hours), consider allowing it to stir longer at 0-5 °C or letting it slowly warm to 10-15 °C while carefully monitoring for any exotherm.

  • Inadequate Mixing: If the substrate is not fully dissolved or the reaction mixture is not being stirred efficiently, it can lead to a localized lack of reagent contact and an incomplete reaction.

    • Ensure Homogeneity: Ensure the starting material is fully dissolved in the sulfuric acid before the dropwise addition of nitric acid. Use a properly sized stir bar and an appropriate stir plate speed to maintain a homogenous mixture.

Q2: I'm observing a significant amount of a side product. How can I improve the selectivity?

Possible Causes & Solutions:

  • Formation of the 4-Nitro Isomer: This is the most likely isomeric impurity.

    • Strict Temperature Control: Higher reaction temperatures can reduce the selectivity of the nitration. Maintain the temperature strictly between 0 and 5 °C during the addition and for the duration of the reaction. Temperatures above this range can provide enough energy to overcome the activation barrier for the formation of the less-favored 4-nitro isomer.

  • Dinitration or Ring Opening: Although less common for this substrate under controlled conditions, excessive nitrating strength or high temperatures can lead to further nitration or degradation of the pyrazole ring.[3]

    • Use a Milder Nitrating Agent: If mixed acid proves too harsh, consider alternative nitrating systems. For example, using concentrated nitric acid in trifluoroacetic anhydride can sometimes offer milder conditions.[3][4]

    • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.

Q3: The product seems to be decomposing during the work-up. How can I prevent this?

Possible Causes & Solutions:

  • Localized Heat During Quenching: Adding water or ice too quickly to the concentrated acid mixture can generate a significant amount of heat, potentially degrading the nitro-pyrazole product.

    • Controlled Quenching: The recommended procedure is to pour the entire reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This method ensures that the heat of dilution is rapidly and efficiently dissipated. Do not add water directly to the concentrated acid mixture.

  • Product Instability at High pH: During neutralization or extraction with a basic solution (e.g., sodium bicarbonate), the product might be susceptible to hydrolysis or other degradation pathways.

    • Avoid Strong Bases: If extraction is necessary, use a weak base like a saturated sodium bicarbonate solution and avoid prolonged contact. Check the stability of your product at different pH values on an analytical scale first. Often, simple filtration of the precipitated solid from the acidic quench is sufficient, followed by washing with cold water to remove residual acid.

Q4: I am having difficulty purifying the final product. What are the best methods?

Possible Causes & Solutions:

  • Co-precipitation of Isomers: If the 4-nitro isomer is present, it may co-precipitate or co-crystallize with the desired 3-nitro product.

    • Recrystallization: This is often the most effective method for purification. Experiment with different solvent systems. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly.

    • Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is a reliable alternative. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol to separate the isomers. The polarity difference between the 3-nitro and 4-nitro isomers should allow for effective separation.

III. Optimized Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol that incorporates best practices discussed above.

Protocol: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate
ParameterValue/ConditionRationale
Reagents
Starting MaterialMethyl 1-methyl-1H-pyrazole-5-carboxylate1.0 eq
Sulfuric AcidConc. (98%)3.0 mL per gram of SM
Nitric AcidFuming (≥90%) or Conc. (70%)1.1 - 1.2 eq
Conditions
Temperature0–5 °CCritical for selectivity and safety.
Reaction Time1–3 hours (monitor by TLC)Avoids over-nitration.
Work-upQuench on crushed iceSafely dissipates heat of dilution.
PurificationRecrystallization (Ethanol/Water)Effective for removing isomeric impurities.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq). Place the flask in an ice/salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (3 mL/g of starting material) while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: Cool the mixture to 0 °C. Add concentrated nitric acid (1.1 eq) dropwise via a syringe or dropping funnel over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0–5 °C. Monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Work-up/Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Isolation: A white or pale yellow solid should precipitate. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Visual Workflow for Synthesis

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purify Purification Start Methyl 1-methyl-1H- pyrazole-5-carboxylate H2SO4 Add conc. H₂SO₄ (0-10 °C) Start->H2SO4 HNO3 Dropwise addition of conc. HNO₃ (Maintain < 5 °C) H2SO4->HNO3 Stir Stir at 0-5 °C (Monitor by TLC) HNO3->Stir Quench Pour onto crushed ice Stir->Quench Filter Vacuum Filtration & Wash with H₂O Quench->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: General workflow for the synthesis of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

Troubleshooting Decision Tree

Troubleshooting cluster_results cluster_solutions Start Low Yield or Incomplete Reaction TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC SM_Present Significant Starting Material Remains TLC->SM_Present Yes Side_Products Multiple Spots/ Side Products Observed TLC->Side_Products No Sol_SM 1. Check reagent quality (acids). 2. Increase reaction time. 3. Ensure efficient mixing. SM_Present->Sol_SM No_Product Baseline Material or No UV-Active Spots Side_Products->No_Product No Sol_Side 1. Lower reaction temperature (0-5 °C). 2. Reduce reaction time. 3. Consider milder nitrating agent. Side_Products->Sol_Side Sol_Decomp 1. Check work-up procedure. 2. Pour reaction onto ice (do not add ice). 3. Ensure quench is fast and efficient. No_Product->Sol_Decomp

Caption: Decision tree for troubleshooting low yield in the nitration reaction.

IV. References

  • Jain, S., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available from: [Link]

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. Available from: [Link]

  • Patents, G. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. Available from:

  • Patents, G. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available from:

  • Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available from: [Link]

  • Wang, L., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1635–1646. Available from: [Link]

  • Yang, B., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(5), 975. Available from: [Link]

  • Zev, A., et al. (2018). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. International Journal of Molecular Sciences, 19(11), 3469. Available from: [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]

  • Zhang, K., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of pyrazole esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice for challenges you may encounter in your laboratory work. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Section 1: Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Nitrated Pyrazole Ester

Q1: My nitration reaction of a pyrazole ester is resulting in a low yield or no product at all. What are the most likely causes and how can I address them?

A1: Low or no yield in the nitration of pyrazole esters can stem from several factors, ranging from the choice of nitrating agent to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Nitrating Agent/Conditions: The reactivity of the pyrazole ring is significantly influenced by the substituents present. An ester group is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

    • Recommendation: For deactivated systems, a stronger nitrating agent or more forcing conditions may be necessary. The classic "mixed acid" (a combination of concentrated nitric acid and sulfuric acid) is a powerful nitrating system often used for such substrates.[1][2] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[1] Careful control of the stoichiometry and temperature is crucial to prevent side reactions.[3]

  • Suboptimal Temperature Control: Nitration reactions are typically exothermic. Poor temperature control can lead to the decomposition of starting materials, reagents, or the desired product.

    • Recommendation: Maintain a low reaction temperature, often between 0 °C and 10 °C, especially during the addition of the nitrating agent.[3] A slow, dropwise addition of the pyrazole ester to the pre-cooled nitrating mixture is advisable to dissipate heat effectively.[3]

  • Purity of Starting Materials: Impurities in the starting pyrazole ester can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting material using techniques like recrystallization or column chromatography. Characterize the purified starting material by NMR and melting point to confirm its identity and purity.

  • Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3]

Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)

Q2: I am observing the formation of multiple nitro-isomers in my reaction mixture, making purification difficult. How can I improve the regioselectivity of the nitration?

A2: Controlling the position of nitration on the pyrazole ring is a common challenge. The directing effects of the substituents on the ring and the reaction conditions play a pivotal role in determining the product distribution.[3][4]

  • Understanding Directing Effects: The ester group at one position and other substituents on the pyrazole ring will direct the incoming nitro group to specific positions. A thorough understanding of these directing effects is the first step.

  • Choice of Nitrating Agent and Solvent: The choice of nitrating agent and solvent can significantly influence regioselectivity.

    • Recommendation: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to mixed acid.[5] The use of alternative solvents can also be beneficial. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses and can be explored in nitration reactions.[6]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder nitration at adjacent positions, thereby favoring substitution at less hindered sites.

  • pH Control: The pH of the reaction can influence the protonation state of the pyrazole ring, which in turn can affect the position of electrophilic attack.[4]

  • Cool a solution of acetic anhydride to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Stir the resulting solution for 30 minutes at 0 °C to generate acetyl nitrate.

  • In a separate flask, dissolve the pyrazole ester in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Slowly add the pyrazole ester solution to the pre-formed acetyl nitrate solution at 0 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water and extract the product.

Issue 3: Over-Nitration (Formation of Dinitro or Trinitro Products)

Q3: My reaction is producing significant amounts of di- or even tri-nitrated pyrazole esters, which is not my desired product. How can I prevent this over-reaction?

A3: The formation of multiple nitrated products is a common issue, especially with highly activated pyrazole rings or under harsh reaction conditions.[3]

  • Stoichiometry of the Nitrating Agent: The most critical factor is the amount of nitrating agent used.

    • Recommendation: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to favor mono-nitration.[3]

  • Reaction Temperature: Higher temperatures provide the activation energy for subsequent nitrations.

    • Recommendation: Maintain a consistently low temperature (0-5 °C) throughout the reaction.[3]

  • Order of Addition: The way the reagents are mixed can impact local concentrations and heat generation.

    • Recommendation: Add the pyrazole ester substrate slowly to the nitrating mixture. This ensures that the pyrazole is always the limiting reagent in the reaction zone, minimizing the chance of multiple nitrations.[3]

Equivalents of HNO₃Mono-nitro Product Yield (%)Di-nitro Product Yield (%)
1.05855
1.56030
2.02565

Note: These are representative values and will vary depending on the specific substrate and reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common nitrating agents for pyrazole esters and what are their pros and cons?

A4: The choice of nitrating agent is critical for a successful reaction. Here are some common options:

  • Mixed Acid (HNO₃/H₂SO₄):

    • Pros: Highly reactive, suitable for deactivated rings, and relatively inexpensive.[1][2]

    • Cons: Can lead to over-nitration and poor regioselectivity if not carefully controlled. The harsh acidic conditions may not be suitable for sensitive functional groups.[7]

  • Acetyl Nitrate (HNO₃/Ac₂O):

    • Pros: Generally milder than mixed acid, which can lead to better regioselectivity and fewer side products.[5]

    • Cons: May not be reactive enough for highly deactivated pyrazole esters.

  • N-Nitropyrazoles:

    • Pros: These reagents can act as controllable sources of the nitronium ion, enabling mild and scalable nitration of a broad range of substrates with good functional group tolerance.[1][8] 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a particularly powerful and versatile nitrating reagent.[1]

    • Cons: May require a multi-step synthesis to prepare the nitrating agent itself.

  • Fuming Nitric Acid:

    • Pros: A strong nitrating agent.

    • Cons: Can be hazardous to handle and often leads to the formation of multiple products if not used with caution.[2]

Q5: How can I effectively purify my nitrated pyrazole ester from the reaction mixture?

A5: Purification is a critical step to obtain your desired product in high purity.

  • Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto ice. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: If the nitrated pyrazole ester is a solid, recrystallization is often an effective method for purification.[3] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions.

  • Column Chromatography: For mixtures of isomers or to remove other impurities, column chromatography on silica gel is a powerful technique.[3][4] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you may be able to purify it by dissolving the crude product in an organic solvent and extracting it with an aqueous acid. The acidic aqueous layer containing the protonated pyrazole can then be washed with an organic solvent to remove non-basic impurities. Neutralizing the aqueous layer will precipitate the purified pyrazole.[9]

Q6: Are there any safety precautions I should be aware of when performing nitration reactions?

A6: Yes, nitration reactions can be hazardous and must be performed with extreme caution.

  • Exothermic Nature: Nitrations are highly exothermic. Always use an ice bath to control the temperature and add reagents slowly.

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Potentially Explosive Byproducts: Some nitrated organic compounds are thermally unstable and can be explosive.[5][10] Handle the products with care and avoid excessive heat or mechanical shock. It is good practice to research the properties of your expected product and any potential byproducts.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a large amount of ice. Never add water directly to the concentrated acid mixture.

Section 3: Visualized Workflows

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield q1 Is the nitrating agent strong enough? start->q1 a1_yes Proceed to Temperature Control q1->a1_yes Yes a1_no Use stronger nitrating agent (e.g., mixed acid) q1->a1_no No q2 Was the temperature controlled effectively (0-10°C)? a1_yes->q2 a2_yes Check Starting Material Purity q2->a2_yes Yes a2_no Improve cooling and slow down addition q2->a2_no No q3 Is the starting material pure? a2_yes->q3 a3_yes Optimize Reaction Time q3->a3_yes Yes a3_no Purify starting material q3->a3_no No q4 Was the reaction monitored to completion? a3_yes->q4 a4_yes Consider alternative synthetic routes q4->a4_yes Yes a4_no Monitor reaction by TLC/HPLC q4->a4_no No Controlling_Regioselectivity start Formation of Multiple Isomers step1 Analyze Directing Effects of Substituents start->step1 step2 Modify Reaction Conditions step1->step2 sub_step2a Choice of Nitrating Agent step2->sub_step2a sub_step2b Solvent Selection step2->sub_step2b sub_step2c Temperature Control step2->sub_step2c step3 Purification of Isomers step2->step3 option2a1 Mixed Acid (Harsh) sub_step2a->option2a1 option2a2 Acetyl Nitrate (Milder) sub_step2a->option2a2 option2a3 N-Nitropyrazoles (Mild, Selective) sub_step2a->option2a3 option2b1 Standard Solvents (e.g., Acetic Acid) sub_step2b->option2b1 option2b2 Fluorinated Alcohols (e.g., TFE, HFIP) for improved selectivity sub_step2b->option2b2 sub_step3a Column Chromatography step3->sub_step3a sub_step3b Recrystallization step3->sub_step3b

Caption: Decision-making process for controlling regioselectivity.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Google AI Search.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022, August 31). National Center for Biotechnology Information.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. (2023, September 7). National Center for Biotechnology Information.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.). BenchChem.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (n.d.). American Chemical Society Publications.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.). MDPI.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
  • Aromatic nitration using nitroguanidine and EGDN. (n.d.). Google AI Search.

Sources

Technical Support Center: Thermal Stability Management of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Thermal Stability Issues with Nitropyrazole Derivatives Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1]

Introduction: The Stability-Energy Trade-Off

Nitropyrazoles (e.g., 3,4-DNP, 3,5-DNP, and their N-functionalized analogs) are high-value scaffolds in both drug discovery and energetic materials due to their high nitrogen content and enthalpy of formation. However, this high energy density comes with a penalty: thermal lability .

The core challenge lies in the nitro-group activation of the pyrazole ring . The electron-withdrawing nature of multiple nitro groups weakens adjacent C-N and N-N bonds, lowering the activation energy for ring cleavage and radical formation. As a Senior Application Scientist, I often see projects stall not because the molecule isn't potent, but because it cannot survive the thermal stresses of scale-up or storage.

This guide moves beyond basic safety data sheets. It is a troubleshooting system designed to diagnose, mitigate, and control thermal instability in your specific experimental context.

Module 1: Diagnostic & Characterization (The "Check Engine" Light)[1]

Q1: My DSC trace shows a small exotherm 50°C before the main decomposition peak. Is this a safety concern?

A: Yes, this is a critical warning sign known as a "pre-ignition" or "pre-decomposition" event.

  • Diagnosis: This often indicates the presence of a less stable isomer or a catalytic impurity . In nitropyrazoles, the 3,4-dinitro isomer generally decomposes at a lower temperature (~194–201°C) compared to the 3,5-dinitro isomer (~217–255°C) [1].[2] If your sample is a mixture, you will see this early onset.

  • Mechanism: Small amounts of acidic impurities (residual nitration acids) can catalyze the N-H transfer mechanism, triggering early ring opening [2].

  • Action Plan:

    • Run HPLC/NMR: Quantify isomer ratios.

    • Acid Wash: Re-wash the solid with bicarbonate solution to ensure pH neutrality.

    • Recrystallize: If the pre-exotherm persists, the crystal lattice may contain solvent inclusions acting as "hot spots."

Q2: How do I distinguish between melting and decomposition when they overlap?

A: This is common in "melt-cast" nitropyrazoles (e.g., N-alkylated derivatives).[1]

  • The Problem: If

    
    , the endothermic melting trough is masked by the exothermic decomposition rise, leading to a distorted baseline.
    
  • Protocol:

    • Vary Heating Rate: Run DSC at 2°C/min, 5°C/min, and 10°C/min. Decomposition is kinetic (rate-dependent), while melting is thermodynamic (largely rate-independent).[1] A shift in peak temperature (

      
      ) with rate confirms decomposition.[1]
      
    • Modulated DSC (mDSC): Use mDSC to separate the reversing heat flow (melting) from the non-reversing heat flow (decomposition).[1]

    • Visual Confirmation: Use a hot-stage microscope. If gas evolution (bubbling) occurs simultaneously with phase change, you have a coupled melt-decomposition process.

Visualization: Thermal Stability Assessment Workflow

ThermalAssessment Sample Nitropyrazole Sample DSC_Screen DSC Screening (10°C/min) Sample->DSC_Screen Decision Exotherm < 200°C? DSC_Screen->Decision TGA TGA Analysis (Mass Loss Onset) Decision->TGA No ARC ARC/Adiabatic Testing (Runaway Potential) Decision->ARC Yes (High Risk) Isothermal Isothermal Calorimetry (Long-term Stability) TGA->Isothermal ARC->Isothermal

Figure 1: Decision tree for thermal safety profiling. Early exotherms trigger immediate adiabatic testing (ARC) to rule out runaway risks.[1]

Module 2: Synthesis & Processing Troubleshooting

Q3: During the nitration of my pyrazole precursor, the temperature spikes uncontrollably despite cooling. What is happening?

A: You are likely experiencing autocatalytic thermal runaway .[1]

  • The Science: Nitration of pyrazoles is highly exothermic. If the reaction temperature exceeds a critical threshold, the product (nitropyrazole) can begin to decompose in situ, releasing

    
     radicals. These radicals catalyze further oxidation of the organic substrate, creating a positive feedback loop [3].
    
  • Immediate Fix (Emergency):

    • Stop Dosing: Halt addition of the nitrating agent immediately.

    • Quench: If safe, dump the reaction onto ice/water (only if protocol permits; otherwise, maximum cooling).

  • Process Redesign:

    • Stepwise Nitration: Do not attempt to install multiple nitro groups in one pot if cooling is limited.

    • Reagent Swap: Switch from mixed acid (

      
      ) to milder reagents like nitronium tetrafluoroborate (
      
      
      
      ) or acetyl nitrate for the final nitration step to lower the exotherm.[1]

Q4: My yield is low, and the product is dark/tarry. Is this thermal degradation?

A: Yes, this is "charring" caused by oxidative ring cleavage.

  • Mechanism: At high temperatures, the nitro group can undergo a nitro-to-nitrite rearrangement, followed by loss of

    
     and ring fragmentation into reactive furazan intermediates [2]. These intermediates polymerize into dark tars.
    
  • Solution:

    • Lower Reaction Temperature: Maintain

      
       if possible.
      
    • Scavengers: Add urea or sulfamic acid to the reaction mixture to scavenge nitrous acid (

      
      ), which often catalyzes this degradation pathway.
      

Module 3: Storage & Formulation Stabilization

Q5: My compound degrades after 3 months of storage. How can I stabilize it without changing the core pharmacophore?

A: Crystal engineering is your best tool here.

  • Root Cause: The "active" proton on the pyrazole nitrogen (N-H) is the weak link. It facilitates hydrogen transfer, which is the trigger step for ring opening [1].[3][4]

  • Strategy 1: Salt Formation: Converting the neutral nitropyrazole to a salt (e.g., Potassium or Ammonium salt) removes this acidic proton.

    • Data: 3,5-dinitropyrazole (neutral) melts/decomposes ~200°C. Its potassium salt is stable up to ~280°C [4].[5]

  • Strategy 2: Co-crystallization: If you cannot make a salt, co-crystallize with a hydrogen-bond acceptor (e.g., 18-crown-6 or simple amides).[1] This "locks" the N-H proton in a hydrogen-bond network, increasing the energy barrier for its transfer.

Q6: Can I use 3,4-DNP instead of 3,5-DNP?

A: Only if your thermal requirements are lower.

  • Comparison:

    • 3,5-DNP: Symmetric. Higher melting point, higher

      
       (~296°C for some derivatives).[1]
      
    • 3,4-DNP: Asymmetric. The adjacent nitro groups cause steric strain and electronic repulsion ("the ortho effect"), significantly lowering thermal stability (

      
       ~200–275°C) [1].[1]
      
  • Recommendation: For high-temperature applications (e.g., melt-casting), the 3,5-isomer is strictly preferred.

Visualization: Decomposition Mechanism & Stabilization

DecompMechanism Start Nitropyrazole (N-H) Trigger H-Transfer (Trigger Step) Start->Trigger Heat / Acid Intermediate Ring Opening / Isomerization Trigger->Intermediate Low Barrier Products Gas Products (N2, CO2) + Char Intermediate->Products Exothermic Stabilization Stabilization Strategy: Salt Formation / Co-crystal Stabilization->Start Locks N-H Stabilization->Trigger Increases Barrier

Figure 2: The primary decomposition pathway involves N-H hydrogen transfer. Stabilization strategies focus on locking this proton to prevent the trigger step.

Module 4: Safety & Emergency Protocols

Q7: What defines a "Thermal Runaway" for these compounds?

A: A thermal runaway is defined by the Adiabatic Temperature Rise (


) .[1]
  • Threshold: If the energy release is sufficient to boil the solvent or pressurize the vessel beyond its rating, it is a runaway.

  • Nitropyrazole Specifics: Because these molecules contain their own oxidizer (

    
    ), they do not need atmospheric oxygen to burn.[1] A runaway can occur even under inert gas (Nitrogen/Argon).
    
  • Safety Rule: Never heat a bulk quantity (>1g) of a new nitropyrazole derivative without knowing its Onset Temperature (

    
    )  and Time to Maximum Rate (TMR) .
    

Q8: How do I dispose of degraded/unstable nitropyrazole waste?

A: Never accumulate it.

  • Chemical Neutralization: Dilute carefully in water and treat with aqueous sodium hydroxide (NaOH) to form the water-soluble salt, then destroy via controlled chemical oxidation (e.g., hypochlorite) if validated.

  • Standard Disposal: For solid waste, wet with water (phlegmatization) to desensitize it before sending for high-temperature incineration. Dry, degraded powder is extremely sensitive to friction and static.

Summary of Key Data

Compound ClassTypical

(°C)
Stability Risk FactorStabilization Strategy
3,4-Dinitropyrazoles 190°C - 210°CHigh (Steric Strain)Use 3,5-isomer if possible; keep pH neutral.[1]
3,5-Dinitropyrazoles 215°C - 260°CModerateSalt formation (K+, NH4+) raises

> 280°C.
N-Alkylated DNPs 180°C - 230°CModerate (Melt-Cast)Ensure high purity; remove acid traces.[1]
Trimer Derivatives > 250°CLow (High Stability)Trimerization stabilizes the N-H moiety [2].

References

  • Chavez, D. E., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." Journal of Energetic Materials / LANL. Link[1]

  • Zhou, J., et al. (2021). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules, 26(22), 7004. Link

  • Sinditskii, V. P., et al. (2015). "Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes." Russian Chemical Bulletin. Link

  • Klapötke, T. M., et al. (2018). "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." Chemistry - A European Journal. Link

Sources

how to control regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center .

I am your Senior Application Scientist. You have likely arrived here because your LC-MS trace shows two peaks with identical mass, or your NMR spectrum is a forest of overlapping signals. The formation of regioisomers (1,3- vs. 1,5-substituted pyrazoles) is the single most persistent failure mode in pyrazole chemistry.

Below is a non-linear troubleshooting guide designed to diagnose your specific regioselectivity issue and provide a validated protocol to resolve it.

Module 1: The Diagnostic Framework

Before optimizing, you must identify the driver of your selectivity loss. The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dielectrophile is governed by the competition between nucleophilicity (of the hydrazine nitrogens) and electrophilicity (of the carbonyl/Michael acceptors).

The Core Conflict:

  • Hydrazine: The terminal

    
     is generally more nucleophilic than the substituted 
    
    
    
    .
  • Electrophile: The harder electrophile (carbonyl) attracts the harder nucleophile; the softer electrophile (

    
    -carbon) attracts the softer nucleophile.
    
Visualizing the Competition

The diagram below maps the decision tree for product formation.

PyrazoleSelectivity Start Reagents: R-NH-NH2 + R1-CO-CH2-CO-R2 PathA Path A: Kinetic Control (Terminal NH2 attacks most electrophilic C=O) Start->PathA Standard Cond. PathB Path B: Thermodynamic/Solvent Control (Internal NH-R attacks or Solvent H-bonding) Start->PathB Fluorinated Solvents or Steric Bulk InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Prod1 1,5-Isomer (R2 at C5) InterA->Prod1 Cyclization Prod2 1,3-Isomer (R1 at C5) InterB->Prod2 Cyclization

Figure 1: Mechanistic divergence in Knorr Pyrazole Synthesis. The initial attack determines the final regioisomer.

Module 2: Troubleshooting 1,3-Diketones (The "Knorr" Problem)

User Issue: "I am reacting methylhydrazine with an unsymmetrical 1,3-diketone (e.g., benzoylacetone) in ethanol, and I'm getting a 60:40 mixture."

Root Cause: In protic solvents like ethanol, the difference in electrophilicity between the two carbonyls is often insufficient to direct the highly reactive hydrazine exclusively to one site.

The Solution: Fluorinated Solvents (The "Magic Bullet") Switching the solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) is the most effective non-structural modification you can make. These solvents are strong Hydrogen Bond Donors (HBD). They activate the carbonyls but, more importantly, they solvate the hydrazine nitrogens differently, often enhancing the regioselectivity toward the 1,5-isomer (where the substituted nitrogen ends up adjacent to the substituent that was originally the most electrophilic carbonyl).

Experimental Protocol: HFIP-Directed Synthesis
  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add the monosubstituted hydrazine (1.1 equiv) dropwise at 0 °C.

    • Note: HFIP is slightly acidic; no external acid catalyst is usually required.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Remove HFIP under reduced pressure (rotovap). HFIP is expensive; recover and redistill if possible.

  • Purification: The crude usually contains >95% of a single regioisomer, minimizing difficult chromatography.

Data Comparison: Solvent Effects

SolventDielectric ConstantH-Bond Donor Ability (

)
Typical Regioisomer Ratio (1,5 : 1,3)
Ethanol 24.50.8360 : 40 (Poor)
THF 7.50.0055 : 45 (Poor)
TFE 26.71.5185 : 15 (Good)
HFIP 16.71.96>98 : 2 (Excellent)

Data derived from Fustero et al. [1] and general literature consensus on fluorinated solvent effects.

Module 3: Strategic Substrate Switching (Enaminones)

User Issue: "Solvent switching didn't work. My substrates are too similar electronically."

The Solution: Abandon 1,3-diketones. Use Enaminones (or Alkynones).[1] Enaminones (


) are "push-pull" alkenes. They possess distinct hard (carbonyl) and soft (

-carbon) centers. This creates a massive kinetic bias.
  • Mechanism: The unsubstituted

    
     of the hydrazine (softer nucleophile) attacks the 
    
    
    
    -carbon (softer electrophile) via Michael addition.
  • Result: High fidelity formation of the 1,3-disubstituted pyrazole (where the hydrazine substituent

    
     is distal to the enaminone's original 
    
    
    
    -substituent).
Visualizing the Enaminone Pathway

Enaminone Reagents Reagents: R-NH-NH2 + Enaminone (R1-CO-CH=CH-NMe2) Step1 Step 1: Michael Addition (Terminal NH2 attacks Beta-Carbon) Reagents->Step1 Intermediate Intermediate: Elimination of HNMe2 Step1->Intermediate Step2 Step 2: Cyclization (Internal NH-R attacks Carbonyl) Intermediate->Step2 Product Product: 1-R, 3-R1 Pyrazole (High Regioselectivity) Step2->Product

Figure 2: Regioselective synthesis using Enaminones.[2][3] The electronic differentiation between the Michael acceptor and the carbonyl ensures a single pathway.

Experimental Protocol: Enaminone Cyclization
  • Synthesis of Enaminone: React your methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4–12 hours. Strip solvent. (This converts

    
    ).
    
  • Cyclization: Dissolve the crude enaminone in Ethanol.

  • Addition: Add Hydrazine (1.05 equiv).

  • Conditions: Reflux for 1–3 hours.

  • Outcome: Exclusive formation of the isomer where the hydrazine substituent is 1,3- relative to the ketone's original R-group.

Module 4: Analytical Verification (Isomer ID)

User Issue: "I have a product, but I don't know which isomer it is. The 1H NMR looks generic."

The Solution: You cannot rely on 1H NMR splitting alone. You must use NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) or 13C NMR chemical shifts .

Diagnostic Criteria
Feature1,3-Substituted Isomer1,5-Substituted Isomer
Structure Substituents are "far" apart.Substituents are "crowded" (N1 and C5).
1D 1H NMR H4 proton often sharper.H4 proton may show broadening due to steric clash.
NOESY / ROESY Key: NOE observed between N-R and H4 (or C3-R). No NOE between N-R and C5-R.Key: Strong NOE observed between N-R and the C5-substituent .
13C NMR (C5) Typically

129–133 ppm (for phenyl).
Typically

136–145 ppm (deshielded due to N1 proximity).

Standard Operating Procedure for ID:

  • Run a 1D 1H NMR in DMSO-

    
    .
    
  • Run a 2D NOESY .

  • Locate the N-methyl or N-aryl protons.

  • Look for cross-peaks:

    • If N-R talks to the other substituent (R'), you have the 1,5-isomer .

    • If N-R talks only to the pyrazole proton (H4), you likely have the 1,3-isomer .

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[4] Synlett, 2006, 2006(19), 3267-3270.

  • Minkin, V. I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019, 24(24), 4509.

  • Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480.
  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base, 2025.

Sources

Technical Support Center: Accelerated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Reaction Time in Pyrazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Welcome to the Kinetic Optimization Hub

Current Status: Operational Objective: Reduce Knorr-type condensation reaction times from hours (4-12h) to minutes (<30 min).

You are likely here because your standard reflux conditions (Ethanol/Reflux) are creating a bottleneck in your library generation or scale-up process. This guide provides validated protocols to overcome the activation energy barrier (


) using three distinct vectors: Thermal Intensification , Acoustic Cavitation , and Catalytic Intervention .
Part 1: The Decision Matrix

Before selecting a protocol, analyze your substrate sensitivity and scale. Use the logic flow below to select the correct acceleration module.

AccelerationLogic Start Start: Substrate Analysis HeatSens Is substrate heat sensitive (>80°C)? Start->HeatSens Scale Target Scale? HeatSens->Scale No Method_US MODULE A: Ultrasound (Sonochemistry) Time: 15-30 min HeatSens->Method_US Yes (Degrades) Solubility Soluble in EtOH/H2O? Scale->Solubility < 10g (Library) Method_Flow MODULE C: Continuous Flow Time: <5 min (Residence) Scale->Method_Flow > 10g (Process) Method_MW MODULE B: Microwave Irradiation Time: 2-10 min Solubility->Method_MW Yes Method_Cat MODULE D: Nano/Lewis Acid Catalysis Time: 30-60 min Solubility->Method_Cat No (Need solvent variance)

Figure 1: Strategic decision tree for selecting the appropriate acceleration method based on substrate stability and reaction scale.

Part 2: Acceleration Modules & Protocols
Module A: Ultrasound-Assisted Synthesis (Sonochemistry)

Best for: Heat-labile substrates, "On-water" chemistry. Mechanism: Acoustic cavitation creates microscopic "hotspots" (5000 K, 1000 atm) upon bubble collapse, increasing mass transfer without raising bulk temperature.

  • Standard Protocol:

    • Mix: 1.0 eq 1,3-diketone + 1.1 eq Hydrazine hydrate in Ethanol (or water for green variation).

    • Catalyst: Add 10 mol%

      
       (Iodine) or p-TSA.
      
    • Irradiate: Place flask in an ultrasonic bath (cleaning bath is sufficient, probe is better) at ambient temperature.

    • Monitor: TLC every 5 minutes.

    • Termination: Solid usually precipitates within 15-30 mins.

  • Performance Data:

    Method Temperature Time Yield
    Silent (Stirring) 25°C 4-6 Hours 65%

    | Ultrasound | 25-35°C | 15-25 Mins | 92% |

Troubleshooting Tip: If no precipitation occurs after 20 mins, add crushed ice to the mixture while sonicating for an additional 2 minutes to force crystallization.

Module B: Microwave-Assisted Organic Synthesis (MAOS)

Best for: Robust substrates, high-throughput library generation. Mechanism: Dipolar polarization. The solvent (Ethanol/Water) aligns with the oscillating electric field, generating internal heat almost instantaneously.

  • Standard Protocol:

    • Vessel: Use a dedicated 10mL or 30mL microwave pressure vial (Do NOT use open flasks in domestic microwaves).

    • Load: 1 mmol diketone + 1.1 mmol hydrazine + 2 mL EtOH.

    • Catalyst: A drop of Acetic Acid (optional, often not needed in MW).

    • Program:

      • Ramp: 1 min to 120°C.

      • Hold: 5 min at 120°C.

      • Pressure Limit: 250 psi.

    • Cooling: Compressed air cooling (auto).

  • Comparative Analysis:

    Substrate Conventional Reflux Microwave (120°C)
    Phenylhydrazine + Acetylacetone 3 hrs (78%) 2 mins (96%)

    | Tosylhydrazine + Diketone | 5 hrs (70%) | 8 mins (91%) |

Safety Warning: Hydrazines are energetic. Ensure your microwave vial headspace is at least 50% of the volume. Do not exceed 140°C with hydrazine hydrate to avoid over-pressurization.

Module C: Continuous Flow Chemistry

Best for: Scale-up, safety (handling diazo intermediates), and super-heated processing.[1] Mechanism: High surface-area-to-volume ratio allows extremely efficient heat transfer, permitting "Flash Chemistry" at temperatures far above the solvent's boiling point.

  • Workflow Diagram:

FlowChem PumpA Pump A: 1,3-Diketone (in EtOH) Mixer T-Mixer PumpA->Mixer PumpB Pump B: Hydrazine (in EtOH) PumpB->Mixer Coil Reactor Coil (150°C, 100 psi) Mixer->Coil Residence Time: 3 mins BPR Back Pressure Regulator Coil->BPR Collect Collection (Product) BPR->Collect

Figure 2: Setup for high-temperature continuous flow synthesis, allowing residence times of under 5 minutes.

  • Protocol:

    • Solvent: Ethanol (pressurized).

    • Temperature: 150°C (superheated).

    • Pressure: 100 psi (via Back Pressure Regulator) to keep EtOH liquid.

    • Residence Time: 2-4 minutes.

    • Throughput: Can produce >10g/hour in a lab-scale unit.

Part 3: Troubleshooting & FAQs

Q1: My reaction is fast (MW), but I am getting a mixture of regioisomers. How do I fix this?

  • Diagnosis: High temperatures in MW (120°C+) reduce selectivity because the thermodynamic energy difference between the two transition states becomes negligible.

  • Solution: Switch to Module A (Ultrasound) or Module D (Lewis Acid Catalysis) at room temperature. Lowering the temperature restores the kinetic preference for the sterically or electronically favored isomer. Use a Lewis acid like Cerium(IV) Ammonium Nitrate (CAN) or

    
     to activate the carbonyl without heat.
    

Q2: I cannot use metal catalysts due to downstream purification limits. What is the fastest metal-free method?

  • Solution: Use Iodine (

    
    ) in water . Iodine acts as a mild Lewis acid and oxidant.
    
    • Protocol: Stir reactants in water with 10 mol%

      
      .
      
    • Time: 15-45 mins at Room Temp.

    • Workup: Add Sodium Thiosulfate to quench iodine; product precipitates.

Q3: The reaction works in minutes but the yield is low due to hydrazine decomposition.

  • Diagnosis: Hydrazine hydrate is unstable at high MW temperatures or in the presence of strong oxidants.

  • Solution: Use Hydrazine Hydrochloride or Semicarbazide (followed by hydrolysis) as a more stable surrogate. Alternatively, employ the Flow Chemistry module where the hydrazine is only heated for the 2-minute residence time, minimizing thermal decomposition.

Q4: Are there any "cutting edge" methods faster than Microwave?

  • Answer: Yes. Water Microdroplet Synthesis .

    • Insight: Recent 2025 research indicates that electrospraying water microdroplets containing the reactants can accelerate pyrazole synthesis to the millisecond scale.[2][3] The surface of the microdroplet acts as a superacid/superbase catalyst due to the electric field at the air-water interface.[3]

    • Application: Primarily for mass-spec screening or small-scale synthesis, but scalable via multi-nozzle electrospray.

Part 4: References & Verification
  • Microwave vs. Conventional Comparison:

    • Source: "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles." Current Organic Synthesis, 2021.

    • Key Finding: MW reduced reaction time from 2 hours to 5 minutes with yield increase from 73% to 98%.

  • Ultrasound Acceleration:

    • Source: "Ultrasound assisted synthesis of tetrazole based pyrazolines... as potent anticancer agents."[4] Bioorganic & Medicinal Chemistry Letters, 2020.[4]

    • Key Finding: Ultrasound reduced time from 60 min to 35 min while improving yield to 97%.

  • Flow Chemistry & Safety:

    • Source: "A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles." MIT DSpace / Angewandte Chemie, 2013/2016.

    • Key Finding: Continuous flow enables safe handling of diazo intermediates and residence times of ~30 mins for multi-step sequences.[1]

  • Microdroplet Acceleration (Emerging):

    • Source: "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." Pradeep Research Group / ACS, 2025.

    • Key Finding: Reaction times reduced to milliseconds using water microdroplets without external catalysts.[3]

  • Green/Water-Based Synthesis:

    • Source: "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods."[2][3][5] SynOpen, 2023.[5][6]

    • Key Finding: Review of water-based methods including surfactant-assisted synthesis.[5]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a powerful tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole with potential applications in pharmaceutical research.

This technical guide moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven framework for interpreting the 1H NMR spectrum of the title compound, comparing it with structurally related analogues, and understanding the causal relationships between molecular structure and spectral features.

The Structural Context: Unpacking Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

The molecule at the heart of our analysis is a highly substituted pyrazole ring. The pyrazole scaffold is a common motif in a multitude of biologically active compounds. The specific substitutions on our target molecule—a methyl group at the N1 position, a nitro group at the C3 position, and a methyl carboxylate group at the C5 position—all exert distinct electronic effects that profoundly influence the chemical environment of the sole proton on the pyrazole ring, as well as the protons of the methyl groups. Understanding these influences is key to a robust spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

To ensure the acquisition of a high-quality 1H NMR spectrum suitable for unambiguous analysis, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent protons. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as an internal standard, with its proton signal defined as 0.00 ppm, providing a reference point for the chemical shifts of the analyte's protons.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans, leading to accurate integration.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

Spectral Analysis: Decoding the 1H NMR Spectrum

The 1H NMR spectrum of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is expected to exhibit three distinct singlet signals, each corresponding to a unique set of protons in the molecule.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
1~7.5 - 8.0Singlet1HC4-HThe proton on the pyrazole ring is significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the carboxylate group.
2~4.1 - 4.3Singlet3HN1-CH3The methyl group attached to the nitrogen atom is deshielded by the aromatic pyrazole ring.
3~3.9 - 4.1Singlet3HO-CH3The methyl group of the ester functionality is also deshielded due to its proximity to the electronegative oxygen atoms.

Comparative Analysis: The Influence of Substituents on Chemical Shifts

To fully appreciate the spectral features of our target molecule, a comparison with structurally related pyrazoles is instructive. This comparative approach allows us to dissect the electronic contributions of each substituent.

Reference Compound 1: 1-Methylpyrazole

The 1H NMR spectrum of 1-methylpyrazole provides a baseline for the chemical shifts of protons on a simple N-methylated pyrazole ring. In CDCl3, the signals are typically observed at:

  • H3: ~7.5 ppm (doublet)

  • H4: ~6.2 ppm (triplet)

  • H5: ~7.4 ppm (doublet)

  • N1-CH3: ~3.9 ppm (singlet)

Reference Compound 2: Methyl 1H-pyrazole-4-carboxylate

Introducing a methyl carboxylate group at the C4 position influences the chemical shifts of the ring protons. The electron-withdrawing nature of this group will deshield the adjacent protons.

Reference Compound 3: Methyl 3-nitro-1H-pyrazole-5-carboxylate

This N-unmethylated analogue is a crucial point of comparison. The absence of the N1-methyl group and the presence of an N-H proton (which may be broad or exchangeable) will be the key difference. The chemical shift of the C4-H proton in this compound is expected to be in a similar region to our target molecule, highlighting the dominant deshielding effect of the nitro and carboxylate groups.

The presence of the strongly electron-withdrawing nitro group at the C3 position in our target molecule, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, is the primary reason for the significant downfield shift of the C4-H proton compared to simpler pyrazoles.

Visualizing the Analysis Workflow

The logical flow of our spectroscopic analysis can be represented by the following diagram:

NMR_Analysis_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Structural Elucidation & Comparison SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) NMR_Acquisition NMR Data Acquisition (400/500 MHz Spectrometer) SamplePrep->NMR_Acquisition Load Sample Processing Fourier Transform Phase & Baseline Correction NMR_Acquisition->Processing Raw FID Data Peak_Picking Peak Identification (Chemical Shift, δ) Processing->Peak_Picking Integration Integration (Proton Count) Peak_Picking->Integration Multiplicity Multiplicity Analysis (Singlet, Doublet, etc.) Peak_Picking->Multiplicity Assignment Assign Signals to Protons (C4-H, N1-CH3, O-CH3) Integration->Assignment Multiplicity->Assignment Comparative_Analysis Compare with Analogues (e.g., 1-methylpyrazole) Assignment->Comparative_Analysis Validate Assignments Final_Structure Confirm Structure of Methyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate Comparative_Analysis->Final_Structure

Caption: Workflow for the 1H NMR analysis of the target molecule.

Conclusion

The 1H NMR spectrum of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, though simple in its appearance with three singlets, provides a wealth of information when analyzed within the context of its molecular structure and in comparison to related compounds. The downfield shift of the C4-H proton is a clear indicator of the potent electron-withdrawing effects of the nitro and methyl carboxylate substituents. This guide provides a robust framework for researchers to not only interpret this specific spectrum but also to apply these principles of analysis to other novel heterocyclic compounds, thereby ensuring the scientific integrity of their structural assignments.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. [Link]

evaluating the performance of nitropyrazoles as energetic materials vs TNT

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Nitropyrazoles vs. TNT as Energetic Materials

Core Directive: The Shift to Nitrogen-Rich Heterocycles

For over a century, 2,4,6-Trinitrotoluene (TNT) has been the benchmark for melt-cast explosives due to its low melting point (80 °C) and safe handling characteristics.[1] However, TNT suffers from moderate performance (Detonation Velocity


 6900 m/s) and significant environmental toxicity.[1]

The field is currently pivoting toward Nitropyrazoles —nitrogen-rich heterocyclic compounds that offer a "holy grail" combination:

  • Higher Density & Performance: The high nitrogen content leads to greater heats of formation.

  • Melt-Cast Capability: Many derivatives have melting points between 80–100 °C, allowing processing in existing TNT infrastructure.

  • Tunable Sensitivity: Substituents (methyl, amino groups) can be adjusted to balance energy vs. stability.

This guide evaluates two leading candidates—1-Methyl-3,4,5-trinitropyrazole (MTNP) and 3,4-Dinitropyrazole (DNP) —against the TNT baseline.[1]

Technical Comparison: Physicochemical & Detonation Properties

The following data synthesizes experimental and calculated values from recent energetic materials research.

Table 1: Performance Metrics of Nitropyrazoles vs. TNT
PropertyTNT (Baseline)MTNP (High Performance)3,4-DNP (Balanced)
Formula



Crystal Density (

)
1.65 g/cm³1.93 g/cm³1.87 g/cm³
Melting Point (

)
80.9 °C91–92 °C87–89 °C
Decomposition (

)
~295 °C248 °C~276 °C
Detonation Velocity (

)
6,900 m/s8,650–9,300 m/s8,250 m/s
Detonation Pressure (

)
19–21 GPa33.7 GPa30.2 GPa
Impact Sensitivity (

)
> 15 J (Insensitive)7–10 J (Moderate)~15–20 J (Low)
Friction Sensitivity > 353 N72–120 N> 360 N

Analysis:

  • MTNP significantly outperforms TNT with a ~25% increase in detonation velocity and ~60% increase in pressure, approaching HMX levels of performance. However, it is mechanically more sensitive.[1]

  • DNP offers a "drop-in" replacement profile. Its sensitivity is comparable to TNT, but it still delivers superior density and detonation energy.[1]

Synthesis Pathways

Understanding the chemical accessibility is crucial for scalability. Below is the synthesis logic for MTNP , selected for its high-performance potential.

Mechanism: Regional Selective Nitration

The synthesis relies on introducing a methyl group to protect the nitrogen, followed by iodination to activate the ring for full nitration.

MTNP_Synthesis Figure 1: Synthesis Pathway of MTNP via Iodination-Nitration Strategy Start N-Methylpyrazole Step1 Iodination (I2 / KIO3, Heat) Start->Step1 Inter 1-Methyl-3,4,5-triiodopyrazole Step1->Inter Step2 Nitration (100% HNO3, 80°C) Inter->Step2 -I / +NO2 Exchange Final MTNP (1-Methyl-3,4,5-trinitropyrazole) Step2->Final

Experimental Protocols

To ensure reproducibility and safety, the following protocols are standardized based on literature best practices.

Protocol A: Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)
  • Safety Warning: Reactions involve fuming nitric acid and energetic intermediates. Use blast shields and remote handling where possible.

Step 1: Iodination

  • Dissolve N-methylpyrazole (0.1 mol) in water.

  • Add Iodine (

    
    )  (0.16 mol) and Potassium Iodate (
    
    
    
    )
    (0.06 mol).
  • Reflux the mixture at 100 °C for 4 hours.

  • Cool to room temperature; filter the precipitate.[2]

  • Wash with dilute sodium thiosulfate to remove excess iodine. Dry to obtain 1-methyl-3,4,5-triiodopyrazole .[1]

Step 2: Nitration

  • Place 100% Nitric Acid (

    
    )  (excess) in a reaction vessel cooled to 0 °C.
    
  • Slowly add the triiodo-intermediate in small portions.

  • Gradually heat the mixture to 80–83 °C and maintain for 2 hours. Note: Monitoring temperature is critical; exceeding 90 °C risks thermal runaway.[1]

  • Pour the reaction mixture onto crushed ice.

  • Filter the white precipitate (MTNP). Recrystallize from ethanol/water for high purity.

Protocol B: Detonation Velocity Measurement (Optical Fiber Method)

This method is preferred over electrical pins for its immunity to electromagnetic interference and high spatial resolution.

Optical_Setup Figure 2: Optical Fiber Detonation Velocity Measurement Workflow Explosive Explosive Charge (Cylindrical Stick) Probes Optical Fiber Probes (Inserted at distances x1, x2, x3) Explosive->Probes Detonation Wave Ionization/Light Detector High-Speed Photodetector / Streak Camera Probes->Detector Light Pulse Oscilloscope Digital Oscilloscope (>1 GHz Bandwidth) Detector->Oscilloscope Voltage Signal Data Time-Distance Plot (Slope = Velocity) Oscilloscope->Data Analysis

Workflow:

  • Preparation: Drill radial holes into the consolidated explosive charge (MTNP or DNP stick) at precise intervals (e.g., every 10 mm).

  • Probe Insertion: Insert passive polymer optical fibers (POF) or silica fibers into the holes. Ensure the fiber tips are flush with the charge axis.

  • Detonation: Initiate the charge with a standard booster (e.g., RDX/Wax).

  • Data Capture: As the detonation front passes each fiber, the intense light generated by the reaction is transmitted to the photodetector.

  • Calculation: Record the time (

    
    ) of the rising edge of the light pulse for each probe distance (
    
    
    
    ).
    • Formula:

      
      
      
    • Perform linear regression on the

      
       vs. 
      
      
      
      plot; the slope is the steady-state detonation velocity.

References

  • Zhang, Q., et al. "Promising Energetic Melt-Castable Material with Balanced Properties."[1] ACS Applied Materials & Interfaces, 2023.[1] Link

  • Ravi, P., et al. "Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole."[1] Central European Journal of Energetic Materials, 2011.[1] Link

  • Dalinger, I. L., et al. "Synthesis and properties of 3,4,5-trinitropyrazole."[1] Chemistry of Heterocyclic Compounds, 2010.[1][3]

  • Modzelewski, T., et al. "Process Improvement of Melt Pour Explosive 3,4-Dinitropyrazole (DNP)." DTIC Technical Report, 2022.[1] Link

  • BAM Federal Institute for Materials Research and Testing. "Test Methods for Explosives." United Nations Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria. Link

Sources

A Senior Application Scientist's Guide to Validating Synthesized Pyrazole Structures Using HSQC and HMBC Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its versatile biological activities and synthetic accessibility.[1][2][3] However, the synthesis of substituted pyrazoles often yields regioisomers, making unambiguous structural confirmation a critical step in the drug discovery pipeline.[4] While one-dimensional Nuclear Magnetic Resonance (1D NMR) is fundamental, complex substitution patterns can lead to ambiguous or overlapping signals.

This guide provides an in-depth comparison of two powerful 2D NMR techniques, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the definitive structural validation of synthesized pyrazole compounds. As a self-validating system, the combined use of these techniques provides the rigorous data required for publications, patent applications, and regulatory submissions.

The Challenge: Regioisomerism in Pyrazole Synthesis

A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Depending on the substituents on both reactants, this reaction can theoretically produce two different regioisomers. Distinguishing between these isomers is paramount, as their biological activities can differ significantly. This is where the synergy of HSQC and HMBC becomes indispensable.

Foundational Principles: A Comparative Overview of HSQC and HMBC

Both HSQC and HMBC are two-dimensional NMR experiments that correlate proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's carbon skeleton and the protons attached to it.[6][7] However, they provide different and complementary types of information.

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Correlation Type Direct, one-bond ¹H-¹³C correlations[6][8]Long-range, two- and three-bond ¹H-¹³C correlations (²JCH, ³JCH)[6][8]
Primary Application Assigning protons to their directly attached carbons.[8]Establishing connectivity between different parts of a molecule by identifying protons that are 2 or 3 bonds away from a carbon.[6]
Signal Intensity Generally strong and sensitive.[6]Weaker than HSQC, may require longer acquisition times.[9]
Key Insight for Pyrazoles Quickly identifies which protons are attached to which ring carbons.Crucial for differentiating regioisomers by showing correlations between substituents and ring carbons, or across the pyrazole ring itself.[4]

The Causality Behind Experimental Choices: Why Both are Essential

  • HSQC's Role: In a substituted pyrazole, an HSQC experiment will show a cross-peak for every protonated carbon, directly linking the ¹H and ¹³C chemical shifts. This is the first step in building the structural puzzle. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing additional valuable information.[8]

  • HMBC's Power: The true power for isomer differentiation lies with HMBC.[10] By observing correlations over two and three bonds, one can connect substituent protons to the pyrazole ring carbons. For example, in a phenyl-substituted pyrazole, HMBC correlations from the phenyl protons to the pyrazole ring carbons will definitively establish the point of attachment.

Visualizing the Workflow

The logical flow of data acquisition and interpretation is critical for efficient structure elucidation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation A Synthesized Pyrazole Compound B 1D ¹H and ¹³C NMR A->B Initial Characterization C 2D HSQC B->C Further Correlation D 2D HMBC B->D Further Correlation E Assign ¹H and ¹³C signals B->E F Identify direct ¹H-¹³C correlations (HSQC) C->F G Map long-range ¹H-¹³C correlations (HMBC) D->G H Assemble fragments and confirm connectivity E->H F->H G->H I Propose Structure of Regioisomer H->I J Validate against all NMR data I->J K Unambiguous Structure Confirmed J->K

Caption: Workflow for pyrazole structure validation using NMR.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Data Acquisition (using a 500 MHz Spectrometer as an example):

1. HSQC Experiment (Phase-sensitive, multiplicity-edited):

  • Pulse Program: A standard pulse sequence like hsqcedetgpsisp2.3 on a Bruker instrument is recommended.

  • Spectral Width:

    • F2 (¹H dimension): Set to cover all proton signals (e.g., 0-12 ppm).

    • F1 (¹³C dimension): Set to cover all expected carbon signals (e.g., 0-160 ppm).

  • Optimization: The experiment is optimized for an average one-bond coupling constant (¹JCH). For pyrazoles and other aromatic systems, a value of ~145-150 Hz is a good starting point.[9]

  • Acquisition: The number of scans will depend on the sample concentration, but 2-4 scans per increment are often sufficient.

2. HMBC Experiment:

  • Pulse Program: A standard pulse sequence like hmbcgplpndqf on a Bruker instrument is commonly used.

  • Spectral Width: Same as the HSQC experiment.

  • Optimization: This experiment is optimized for long-range coupling constants (ⁿJCH). A value of 8 Hz is a common compromise to observe both two- and three-bond correlations.

  • Acquisition: HMBC is less sensitive than HSQC and typically requires more scans to achieve a good signal-to-noise ratio.[9] A range of 8-16 scans per increment is a reasonable starting point.

Interpreting the Data: A Hypothetical Case Study

Let's consider the synthesis of a methyl-phenyl-pyrazole, which could result in two possible regioisomers: 3-methyl-1-phenyl-1H-pyrazole (Isomer A) and 5-methyl-1-phenyl-1H-pyrazole (Isomer B).

Expected Data:

SignalIsomer A (3-methyl-1-phenyl)Isomer B (5-methyl-1-phenyl)
¹H NMR
Methyl ProtonsSinglet, ~2.3 ppmSinglet, ~2.3 ppm
Pyrazole H-4Singlet, ~6.0 ppmSinglet, ~6.0 ppm
Pyrazole H-5Singlet, ~7.5 ppm-
Phenyl ProtonsMultiplets, ~7.2-7.5 ppmMultiplets, ~7.2-7.5 ppm
¹³C NMR
Methyl Carbon~13 ppm~11 ppm
Pyrazole C-4~106 ppm~106 ppm
Pyrazole C-3~148 ppm (quaternary)~140 ppm (quaternary)
Pyrazole C-5~139 ppm (CH)~148 ppm (quaternary)

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[5][11]

The Decisive HMBC Correlations:

The key to distinguishing between Isomer A and Isomer B lies in the long-range correlations from the methyl protons.

  • For Isomer A (3-methyl-1-phenyl): The methyl protons should show HMBC correlations to both C-3 (a two-bond correlation, ²JCH) and C-4 (a three-bond correlation, ³JCH).

  • For Isomer B (5-methyl-1-phenyl): The methyl protons should show HMBC correlations to both C-5 (a two-bond correlation, ²JCH) and C-4 (a three-bond correlation, ³JCH).

By identifying the chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) from the HSQC and 1D ¹³C spectra, the observed HMBC correlations from the methyl group will unambiguously identify the correct regioisomer.

Visualizing the Key HMBC Correlations

G cluster_A Isomer A: 3-methyl-1-phenyl-1H-pyrazole cluster_B Isomer B: 5-methyl-1-phenyl-1H-pyrazole A Me_A CH3 C3_A C3 Me_A->C3_A ²J C4_A C4 Me_A->C4_A ³J B Me_B CH3 C5_B C5 Me_B->C5_B ²J C4_B C4 Me_B->C4_B ³J

Caption: Key HMBC correlations for differentiating pyrazole regioisomers. (Note: Placeholder images would be replaced with actual chemical structures)

Conclusion: A Robust and Self-Validating Approach

In the competitive landscape of drug discovery and development, irrefutable structural validation is not just good practice—it is a necessity.[12][13][14][15] The complementary nature of HSQC and HMBC provides a powerful, self-validating system for the structural elucidation of synthesized pyrazoles. HSQC efficiently maps the direct proton-carbon connections, while HMBC provides the crucial long-range connectivity information needed to solve complex structural problems like regioisomerism. By integrating these advanced NMR techniques into your analytical workflow, you can ensure the scientific integrity of your findings and accelerate your research with confidence.

References

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Boffito Editora. [Link]

  • Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazo I es. RSC Publishing. [Link]

Sources

Comparative Guide: Assessing Anti-Inflammatory Activity of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating pyrazole carboxamide derivatives as anti-inflammatory agents. Unlike traditional NSAIDs that often suffer from gastrointestinal toxicity due to non-selective COX inhibition, pyrazole carboxamides represent a "privileged scaffold" capable of high COX-2 selectivity and multi-target modulation (e.g., p38 MAPK, iNOS). This document synthesizes structure-activity relationships (SAR), detailed experimental protocols, and comparative efficacy data to assist medicinal chemists and pharmacologists in lead optimization.

Mechanistic Foundation: The Pyrazole Advantage

The pyrazole carboxamide pharmacophore functions primarily by occupying the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the housekeeping isoform COX-1. However, advanced derivatives also intercept upstream signaling pathways.

Key Molecular Targets
  • COX-2 (Cyclooxygenase-2): The inducible enzyme responsible for converting arachidonic acid to Prostaglandin E2 (PGE2) at inflammation sites.

  • iNOS (Inducible Nitric Oxide Synthase): Produces Nitric Oxide (NO), a critical inflammatory mediator.

  • MAPK (Mitogen-Activated Protein Kinases): Specifically p38 and JNK, which regulate the transcriptional activation of inflammatory genes (TNF-α, IL-1β).

Diagram 1: Inflammatory Signaling & Pyrazole Intervention

The following diagram illustrates where pyrazole carboxamides intercept the LPS-induced inflammatory cascade.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Translocation TLR4->NFkB Nucleus Nucleus (Transcription) MAPK->Nucleus NFkB->Nucleus COX2 COX-2 Expression Nucleus->COX2 iNOS iNOS Expression Nucleus->iNOS PGE2 PGE2 Release (Pain/Fever) COX2->PGE2 NO Nitric Oxide (NO) (Vasodilation/Damage) iNOS->NO Inhibitor1 Pyrazole Carboxamides (Direct COX-2 Inhibition) Inhibitor1->COX2 Blocks Activity Inhibitor2 Advanced Hybrids (MAPK Blockade) Inhibitor2->MAPK Blocks Signaling

Caption: Signal transduction pathway showing dual intervention points of pyrazole carboxamides: upstream MAPK blockade and downstream enzymatic inhibition of COX-2.[1]

Comparative Analysis of Pyrazole Classes

The efficacy of pyrazole carboxamides varies significantly based on substitution patterns. Below is a comparison of three distinct structural classes based on recent experimental data.

Table 1: Comparative Efficacy & Selectivity Profile
Compound ClassStructural FeaturePrimary TargetIC50 (COX-2)Selectivity Index (SI)*Key Advantage
Class A: 1,3,5-Triaryl Pyrazoles Bulky aryl groups at N1, C3, C5COX-2 (Selective)0.01 - 0.05 µM> 70High potency; mimics Celecoxib binding mode.
Class B: Pyrazolo-Quinazolines Fused tricyclic systemMAPK (JNK3/p38) + NF-κB1.1 - 7.1 µM**ModerateMulti-target; reduces cytokine storm (IL-6, TNF-α).
Class C: Pyrazole-Urea Hybrids Urea linker at C3/C4COX-2 + sEH (Dual)0.02 - 0.09 µM> 100Synergistic pain relief; improved cardiovascular safety profile.

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better. **Values refer to inhibition of PGE2 production in cell-based assays, which correlates with enzymatic inhibition.

Critical Assessment[2]
  • Class A (Standard): Best for acute inflammation. However, rigid lipophilicity can lead to poor aqueous solubility.

  • Class B (Advanced): Lower enzymatic potency but superior in vivo efficacy in chronic models (e.g., arthritis) due to upstream cytokine suppression.

  • Class C (Emerging): The inclusion of soluble epoxide hydrolase (sEH) inhibition protects against the cardiovascular risks associated with pure COX-2 inhibitors.

Validated Experimental Protocols

To generate reproducible data, use the following self-validating protocols.

Protocol 1: In Vitro NO Production Assay (RAW 264.7 Cells)

Objective: Assess the compound's ability to inhibit iNOS pathway activation.[2][3]

Reagents:

  • Murine macrophage cell line (RAW 264.7).[4][2][5][6][7][8]

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[2]

  • Positive Control: Indomethacin or Celecoxib.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace medium. Add test compounds (0.1 – 50 µM) dissolved in DMSO (final DMSO < 0.1%). Incubate for 1 hour .

    • Validation Step: Include a "Vehicle Control" (DMSO only) and "Media Only" blank.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except "Negative Control." Incubate for 18–24 hours .

  • Quantification:

    • Transfer 100 µL supernatant to a fresh plate.

    • Add 100 µL Griess Reagent.[2][6]

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Calculation: Determine NO concentration using a Sodium Nitrite (

    
    ) standard curve.
    
Diagram 2: Griess Assay Workflow

GriessAssay Step1 1. Seed RAW 264.7 (24h Incubation) Step2 2. Pre-treat with Candidate Compound (1h) Step1->Step2 Step3 3. Induce with LPS (1 µg/mL, 24h) Step2->Step3 Step4 4. Mix Supernatant + Griess Reagent Step3->Step4 Step5 5. Measure OD @ 540nm Step4->Step5

Caption: Step-by-step workflow for the high-throughput screening of NO inhibition.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

Objective: Evaluate acute anti-inflammatory efficacy and oral bioavailability.

Methodology:

  • Animals: Wistar rats (150–200g) or Swiss mice, fasted overnight. Group size

    
    .
    
  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer .
    
  • Drug Administration: Administer test compound (p.o. or i.p.) 1 hour prior to induction.

    • Dose Range: 10, 30, 50 mg/kg.

    • Standard: Celecoxib (10 mg/kg).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Monitoring: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Data Analysis: Calculate % Inhibition:

    
    
    

Interpretation:

  • 1-2 Hours: Inhibition here suggests histamine/serotonin blockade.

  • 3-5 Hours: Inhibition here confirms COX-2/prostaglandin blockade (specific to pyrazole mechanism).

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: PMC (National Institutes of Health) [Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Source: MDPI / PMC [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Source: Journal of Medicinal Chemistry (PubMed) [Link][9]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Source: MDPI [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles. Source: PubMed [Link]

Sources

Comparative Guide: Thermal Decomposition Analysis of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Performance Paradox

In the development of High-Energy Density Materials (HEDMs), nitropyrazoles represent a "Goldilocks" zone: they offer higher enthalpy of formation than traditional benzenoid aromatics (like TNT) while maintaining lower sensitivity than nitramines (like RDX). However, thermal stability in this class is not merely a function of nitrogen content; it is strictly governed by regiochemistry and intermolecular hydrogen bonding .[1]

For the drug development and energetics community, the critical challenge lies in distinguishing between apparent decomposition (often confounded by sublimation or dehydration) and true autocatalytic decomposition. This guide provides a mechanistic comparison of key nitropyrazole derivatives and establishes a validated protocol for their thermal analysis.

Structural Determinants of Thermal Stability

To predict the shelf-life and handling safety of a nitropyrazole, one must look beyond the melting point. Two dominant mechanisms dictate the decomposition temperature (


):
The Isomer Effect (3,4- vs. 3,5-substitution)

Positioning nitro groups at the 3 and 5 positions (flanking the NH) creates a symmetrical electron-withdrawing environment that acidifies the N-H proton. This facilitates strong intermolecular hydrogen bonding, forming lattice networks that stabilize the crystal structure.

  • 3,5-Dinitropyrazole (3,5-DNP): Exhibits higher thermal stability due to symmetry and H-bonding.

  • 3,4-Dinitropyrazole (3,4-DNP): The adjacent nitro groups cause steric strain and electronic repulsion, generally lowering the onset of decomposition compared to the 3,5-isomer.

The "Furazan Trap" in Amino-Nitropyrazoles

Introducing an amino group (e.g., LLM-116) usually desensitizes the molecule via push-pull electronic stabilization. However, it introduces a complex decomposition pathway. The amino hydrogen can interact with an adjacent nitro group, leading to the elimination of water and the formation of a furazan intermediate.[2] This often appears as a low-temperature endotherm/exotherm event before the main skeletal decomposition.

Visualization of Decomposition Pathways

DecompositionMechanism cluster_0 Path A: Standard Homolysis (High T) cluster_1 Path B: Amino-Adjacent (Lower T Onset) Start Nitropyrazole Precursor Homolysis C-NO2 Bond Scission Start->Homolysis No Adjacent NH2 Rearrange Nitro-Amino Interaction Start->Rearrange Adjacent NH2 present Radical Radical Species (NO2 + Pyrazole*) Homolysis->Radical Furazan Furazan Ring Formation (-H2O) Rearrange->Furazan RingOpen Ring Opening (Unstable) Furazan->RingOpen

Figure 1: Mechanistic bifurcation in nitropyrazole decomposition. Note that Path B (Amino-Adjacent) often triggers early-stage mass loss (dehydration) distinct from detonation.

Comparative Analysis of Key Compounds[2][3][4][5][6][7]

The following data aggregates Differential Scanning Calorimetry (DSC) onset temperatures. Note the distinction between "Onset" (start of reaction) and "Peak" (maximum heat flow).

Critical Note on 3,5-DNP: This compound has a high vapor pressure. Standard open-pan DSC will measure sublimation (endothermic) rather than decomposition. The values below represent data from hermetically sealed or high-pressure vessels to suppress evaporation.

CompoundStructure Type

(°C)

(°C)
Key Stability Characteristic
3,5-Dinitropyrazole (3,5-DNP) Dinitro (Symmetric)~290296High stability due to H-bonding; prone to sublimation.
3,4-Dinitropyrazole (3,4-DNP) Dinitro (Asymmetric)~275288Lower stability due to steric crowding of adjacent nitro groups.[1]
LLM-116 (4-amino-3,5-DNP) Amino-Dinitro~173*319Two-stage:[1][2][3] 173°C (Dehydration/Furazan formation)

319°C (Main explosion).[1]
MTNP (1-methyl-3,4,5-TNP) Trinitro (Methylated)~249260Methylation removes H-bonding, lowering

compared to NH analogs.[1]
LLM-226 Coupled Trimer>300~350Trimerization significantly enhances thermal stability over the monomer LLM-116.

Data synthesized from comparative studies (Zhou et al., Sinditskii et al.).

Experimental Protocol: Validated Thermal Analysis

As a Senior Scientist, I strongly advise against using "standard" generic DSC protocols for these materials. Energetic nitropyrazoles require specific handling to avoid instrument damage and data misinterpretation.

The "Confined State" Protocol

Objective: Prevent sublimation and ensure self-heating is recorded accurately.

  • Sample Preparation:

    • Mass: 0.5 mg to 1.0 mg (Strict limit). Why? Larger masses can rupture the cell during decomposition.

    • Particle Size: Sieved to <100 µm to ensure uniform heat transfer.

  • Pan Selection (The Critical Variable):

    • Do NOT use: Open aluminum pans (Volatiles will escape; 3,5-DNP will show false stability).[1]

    • Use: Gold-plated high-pressure crucibles (up to 100 bar) OR hermetically sealed aluminum pans with a laser-drilled pinhole (50 µm) only if gas release quantification is required via TGA coupling.[1]

    • Recommendation:High-Pressure Gold-Plated Pan for pure

      
       determination.[1]
      
  • Instrument Parameters:

    • Purge Gas: Nitrogen or Argon at 50 mL/min.

    • Heating Rates (

      
      ):  Run sequential samples at 2, 5, 10, and 20 °C/min.
      
    • Why multiple rates? Required to calculate Activation Energy (

      
      ) using the Kissinger method.[2][4]
      
Analytical Workflow

ExperimentalWorkflow Sample Nitropyrazole Sample (0.5 - 1.0 mg) PanCheck Is sample volatile? (e.g., 3,5-DNP) Sample->PanCheck SealedPan High-Pressure Gold Crucible PanCheck->SealedPan Yes (Sublimes) PinholePan Pinhole Al Pan (For TGA correlation) PanCheck->PinholePan No DSC_Run Run DSC (2, 5, 10, 20 K/min) SealedPan->DSC_Run PinholePan->DSC_Run DataProcess Identify Onset vs Peak DSC_Run->DataProcess KineticCalc Kissinger Plot: ln(β/Tp²) vs 1/Tp DataProcess->KineticCalc Result Calculate Ea & Critical Temp (Tb) KineticCalc->Result

Figure 2: Decision tree for thermal analysis. Selecting the correct crucible is the primary failure point in analyzing volatile nitropyrazoles.

Kinetic Analysis & Safety Implications

To translate raw DSC data into safety parameters, apply the Kissinger Equation :


[1]

Where:

  • 
     = Heating rate[1][4][5]
    
  • 
     = Peak temperature[1][4]
    
  • 
     = Activation Energy[1][3][4][5][6]
    

Expert Insight: For nitropyrazoles, a high


 does not always equal high safety.[1][7]
  • LLM-116 has a high peak (

    
    ) but a low activation energy (
    
    
    
    ) for its first stage.[1] This means it can begin degrading slowly at much lower temperatures than the peak suggests.
  • 3,5-DNP has a higher

    
     (~160-180 kJ/mol), indicating a "sharp" stability profile—it is very stable until it isn't, at which point it decomposes energetically.[1]
    
Recommendations
  • For Melt-Cast Formulations: Use MTNP or 3,4-DNP derivatives . While their

    
     is lower than 3,5-DNP, their lower melting points allow for processing without approaching the decomposition threshold.
    
  • For High-Temperature Applications: LLM-226 (the trimer) is superior, offering stability >300°C, making it competitive with TATB.

  • Storage: Store amino-nitropyrazoles (LLM-116) in moisture-free environments to prevent hydrolysis-assisted ring opening.

References

  • Zhou, J., et al. (2021).[8] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004.[9] Link[1]

  • Sinditskii, V. P., et al. (2018).[10] Comparative study of thermal stability and combustion of dinitropyrazole isomers. Thermochimica Acta, 668, 1-8. Link[1]

  • Snyder, C. J., et al. (2023).[11] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18985–18993. Link[1]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102, 509–514. Link

  • Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Materials: A Review. Chemical Reviews, 111(11), 7377–7436. Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.